CCG258208
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29)/t16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKEAYUAYTIBV-LPHOPBHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Cardioprotective Core: A Technical Guide to the Mechanism of Action of CCG-258208 in Cardiac Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CCG-258208 in cardiac cells, tailored for researchers, scientists, and drug development professionals. CCG-258208 has emerged as a potent molecule with significant implications for cardiac health, primarily through its targeted inhibition of G protein-coupled receptor kinase 2 (GRK2). This document synthesizes the current understanding of its molecular interactions, downstream signaling effects, and its therapeutic potential in mitigating cardiac fibrosis and dysfunction.
Core Mechanism of Action: Potent and Selective GRK2 Inhibition
CCG-258208 is a highly potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). In vitro kinase assays have demonstrated its efficacy with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2][3] This selectivity is crucial for its therapeutic profile, as it shows significantly less activity against other kinases, including over 230-fold selectivity against GRK5 and over 2500-fold selectivity against GRK1, PKA, and ROCK1.[1][2]
GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling. In the heart, its upregulation is a hallmark of heart failure, leading to desensitization of β-adrenergic receptors and impaired cardiac function. By inhibiting GRK2, CCG-258208 effectively restores normal GPCR signaling, a critical aspect of its cardioprotective effects.
References
Therapeutic Potential of CCG-258208 in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by the heart's inability to pump blood effectively. A key pathophysiological mechanism in HF is the desensitization of β-adrenergic receptors (β-ARs) due to chronic sympathetic nervous system activation. This process is primarily mediated by the upregulation and overactivity of G protein-coupled receptor kinase 2 (GRK2). CCG-258208, a novel and potent small molecule inhibitor of GRK2, has emerged as a promising therapeutic candidate for the treatment of heart failure. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of CCG-258208, focusing on its mechanism of action, efficacy in animal models of heart failure, and detailed experimental protocols.
Introduction: The Role of GRK2 in Heart Failure
In a healthy heart, β-AR signaling is crucial for regulating heart rate and contractility. However, in heart failure, chronic stimulation of these receptors leads to a compensatory upregulation of GRK2.[1][2][3] Elevated GRK2 levels phosphorylate β-ARs, triggering their internalization and desensitization, thereby impairing cardiac function.[1][2] Inhibition of GRK2 is therefore a rational therapeutic strategy to restore β-AR sensitivity and improve cardiac performance in heart failure.
CCG-258208 is a novel pharmacological agent derived from the paroxetine (B1678475) scaffold, demonstrating a 50-fold higher selectivity for GRK2 at significantly lower doses compared to its parent compound. Preclinical studies have shown that CCG-258208 has robust cardioprotective and HF-reversing effects in various animal models.
Mechanism of Action of CCG-258208
CCG-258208 exerts its therapeutic effects by directly inhibiting the kinase activity of GRK2. This inhibition prevents the phosphorylation of agonist-occupied β-ARs, leading to a cascade of beneficial downstream effects in the failing heart.
Signaling Pathway
The signaling pathway illustrates how CCG-258208 intervenes in the pathological process of heart failure.
Preclinical Efficacy of CCG-258208
The therapeutic potential of CCG-258208 has been evaluated in two distinct mouse models of heart failure and a large animal model.
Post-Myocardial Infarction (MI) Mouse Model
In a mouse model of heart failure induced by myocardial infarction, CCG-258208 demonstrated a dose-dependent improvement in cardiac function.
Table 1: Effects of CCG-258208 on Cardiac Function in Post-MI Mice
| Treatment Group | Dose (mg/kg/day) | Ejection Fraction (%) | Fractional Shortening (%) | LV Inner Diameter at Systole (mm) | Heart Weight/Body Weight Ratio |
| Vehicle | - | ~30% | ~15% | Increased | Increased |
| CCG-258208 (Low) | 0.1 | No significant improvement | No significant improvement | - | - |
| CCG-258208 (Medium) | 0.5 | Improved vs. Vehicle | Improved vs. Vehicle | - | - |
| CCG-258208 (High) | 2 | Significantly higher vs. Vehicle | Significantly higher vs. Vehicle | Smallest | Significantly lower vs. Vehicle |
| Paroxetine | - | Similar to high-dose CCG-258208 | Similar to high-dose CCG-258208 | - | - |
Data compiled from Roy, R. et al. JACC Basic Transl Sci 2024.
Histological analysis also revealed a marked reduction in cardiac fibrosis and cellular hypertrophy in mice treated with high-dose CCG-258208.
Pressure Overload (TAC) Mouse Model
In a model of heart failure induced by transverse aortic constriction (TAC), CCG-258208 also showed significant therapeutic benefits.
Table 2: Effects of CCG-258208 in a Post-TAC Mouse Model
| Treatment Group | Dose (mg/kg) | Heart Size | Cardiomyocyte Size |
| Fluoxetine | - | - | - |
| CCG-258208 | 2 | Significantly smaller vs. Fluoxetine | Smaller vs. Fluoxetine |
Data compiled from Roy, R. et al. JACC Basic Transl Sci 2024.
Chronic Mini-Swine Heart Failure Model
In a clinically relevant large animal model of chronic heart failure, acute administration of CCG-258208 enhanced the inotropic response to dobutamine, a β-AR agonist. This finding confirms the mechanism of action of CCG-258208 in a large animal model and its potential to improve cardiac contractile reserve.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
Preclinical Evaluation Workflow
The general workflow for evaluating the preclinical efficacy of CCG-258208 is outlined below.
Myocardial Infarction (MI) Model in Mice
This model is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Anesthesia and Intubation: Anesthetize the mouse with isoflurane (B1672236) and perform endotracheal intubation.
-
Thoracotomy: Perform a left-sided thoracotomy between the third and fourth ribs to expose the heart.
-
LAD Ligation: Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the left ventricle.
-
Closure and Recovery: Close the chest and skin incisions and allow the animal to recover with appropriate post-operative care.
Transverse Aortic Constriction (TAC) Model in Mice
This model creates pressure overload-induced cardiac hypertrophy and heart failure.
-
Anesthesia: Anesthetize the mouse.
-
Surgical Exposure: Make a midline cervical incision to expose the transverse aorta.
-
Aortic Constriction: Place a ligature around the aorta between the innominate and left carotid arteries and tie it against a blunt needle of a specific gauge to create a standardized constriction.
-
Closure and Recovery: Remove the needle, close the incision, and monitor the animal during recovery.
Histological Analysis
-
Tissue Preparation: Fix heart tissue in 10% formalin and embed in paraffin. Cut sections of 5 µm.
-
Rehydration: Deparaffinize and rehydrate the sections through a series of alcohol and water washes.
-
Staining:
-
Stain in Weigert's iron hematoxylin.
-
Stain in Biebrich scarlet-acid fuchsin solution.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline (B41778) blue solution.
-
-
Dehydration and Mounting: Dehydrate the sections and mount with a resinous mounting medium. Collagen fibers will be stained blue, nuclei black, and the cytoplasm and muscle red.
-
Tissue Preparation: Use paraffin-embedded or frozen heart sections.
-
Staining: Incubate sections with a fluorescently labeled WGA solution, which binds to glycoproteins on the cell surface, outlining the cardiomyocytes.
-
Imaging: Use fluorescence microscopy to visualize and quantify the cross-sectional area of the cardiomyocytes.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of CCG-258208 as a novel treatment for heart failure. Its ability to inhibit GRK2, resensitize β-ARs, and consequently improve cardiac function and reverse pathological remodeling in multiple animal models is highly promising. Further investigation into the long-term safety and efficacy of CCG-258208 is warranted to pave the way for its clinical development as a next-generation therapy for heart failure patients.
References
- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
CCG258208: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a mechanism crucial for terminating signal transduction. Dysregulation of GRK2 activity has been implicated in the pathophysiology of numerous diseases, most notably heart failure. This has rendered GRK2 an attractive therapeutic target. CCG258208 has emerged as a potent and highly selective small molecule inhibitor of GRK2. Derived from a paroxetine (B1678475) scaffold, this compound exhibits significant promise for both basic research applications and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and an exploration of the GRK2 signaling pathway it modulates.
Introduction to GRK2 and the Rationale for Inhibition
G protein-coupled receptors constitute the largest family of cell surface receptors and are integral to a vast array of physiological processes. The timely termination of GPCR signaling is critical for maintaining cellular homeostasis. This is primarily achieved through a process called desensitization, which is initiated by the phosphorylation of the activated receptor by a family of kinases known as G protein-coupled receptor kinases (GRKs).
GRK2 is a ubiquitously expressed member of the GRK family. In response to agonist stimulation of a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular loops and C-terminal tail of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling and promote receptor internalization, thereby attenuating the signaling cascade.
In pathological states such as chronic heart failure, elevated levels of circulating catecholamines lead to the upregulation and hyperactivation of GRK2 in cardiomyocytes. This results in excessive desensitization of β-adrenergic receptors (β-ARs), blunting the heart's response to adrenergic stimulation and contributing to a decline in cardiac function. Consequently, the selective inhibition of GRK2 has been identified as a promising therapeutic strategy to restore β-AR signaling and improve cardiac performance.
This compound: A Potent and Selective GRK2 Inhibitor
This compound is a novel small molecule inhibitor of GRK2, developed through the optimization of a paroxetine-based scaffold. It demonstrates high potency and selectivity for GRK2 over other kinases, including other members of the GRK family.
Biochemical Activity and Selectivity
The inhibitory activity of this compound has been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of GRK2.
| Kinase | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 30 | - |
| GRK1 | 87,300 | >2500-fold |
| GRK5 | 7,090 | ~236-fold |
| PKA | >87,300 | >2500-fold |
| ROCK1 | >87,300 | >2500-fold |
Table 1: Inhibitory activity and selectivity of this compound against various kinases.[1][2]
Cellular Activity
The cellular efficacy of this compound has been demonstrated in various cell-based assays, highlighting its ability to modulate GRK2-dependent processes in a cellular context.
-
Inhibition of µ-Opioid Receptor (MOR) Internalization: In cell lines such as HEK293 and U2OS, this compound effectively blocks the agonist-induced internalization of the µ-opioid receptor, a process known to be mediated by GRK2.[3]
-
Enhancement of Cardiomyocyte Contractility: Treatment of isolated adult mouse ventricular cardiomyocytes with this compound has been shown to enhance β-adrenergic receptor-stimulated contractility.[1][2] At a concentration of 0.1 µM, a significant increase in contractility is observed.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have provided insights into the in vivo behavior of this compound.
| Parameter | Value |
| Administration Route | Intraperitoneal (IP) Injection |
| Dosage | 10 mg/kg |
| Plasma Concentration | Exceeds GRK2 IC50 for at least 7 hours |
Table 2: In vivo pharmacokinetic parameters of this compound in mice.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro GRK2 Kinase Assay
This protocol describes the measurement of GRK2 kinase activity in the presence of an inhibitor using tubulin as a substrate and radiolabeled ATP.
Materials:
-
Recombinant human GRK2
-
Purified tubulin
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant GRK2, and purified tubulin.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into tubulin using a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
µ-Opioid Receptor (MOR) Internalization Assay
This protocol details a cell-based assay to measure the effect of this compound on agonist-induced MOR internalization using live-cell imaging.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MOR agonist (e.g., DAMGO)
-
This compound
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Seed MOR-eGFP expressing HEK293 cells onto glass-bottom imaging dishes.
-
Allow cells to adhere and grow to an appropriate confluency.
-
Replace the culture medium with imaging medium (e.g., serum-free DMEM).
-
Treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Acquire baseline images of the cells showing the localization of MOR-eGFP at the plasma membrane.
-
Add the MOR agonist DAMGO to induce receptor internalization.
-
Acquire time-lapse images of the cells over a period of time (e.g., 60 minutes) to monitor the trafficking of MOR-eGFP from the plasma membrane to intracellular compartments.
-
Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm using image analysis software.
-
Compare the extent of internalization in this compound-treated cells to control cells.
Cardiomyocyte Contractility Assay
This protocol describes the isolation of adult mouse ventricular myocytes and the subsequent measurement of their contractile function.
Materials:
-
Adult mouse
-
Langendorff perfusion system
-
Perfusion buffers (calcium-containing and calcium-free)
-
Collagenase type II
-
IonOptix MyoCam-S system or similar
-
Isoproterenol (β-adrenergic agonist)
-
This compound
Procedure:
-
Isolation of Cardiomyocytes:
-
Anesthetize the mouse and excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff perfusion system.
-
Perfuse the heart with a calcium-free buffer to wash out the blood.
-
Switch to a buffer containing collagenase to digest the extracellular matrix.
-
Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes.
-
-
Measurement of Contractility:
-
Plate the isolated cardiomyocytes in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Pace the cells electrically to induce contractions.
-
Record baseline contractile parameters, such as fractional shortening and shortening/relengthening velocities.
-
Treat the cells with this compound or vehicle.
-
Stimulate the cells with a β-adrenergic agonist like isoproterenol.
-
Record the changes in contractile parameters in response to agonist stimulation in the presence and absence of the inhibitor.
-
GRK2 Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of GRK2, thereby modulating its role in cellular signaling. The primary and most well-characterized function of GRK2 is in the desensitization of GPCRs.
Pathway Description:
-
Activation: An agonist binds to and activates the GPCR.
-
G Protein Coupling: The activated GPCR couples to a heterotrimeric G protein, leading to the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.
-
Signal Transduction: The dissociated Gα-GTP and Gβγ subunits modulate the activity of downstream effector proteins, initiating a cellular response.
-
GRK2 Recruitment: The Gβγ subunits recruit cytosolic GRK2 to the plasma membrane, bringing it in proximity to the activated GPCR.
-
Phosphorylation: GRK2 phosphorylates the activated GPCR on serine and threonine residues in its intracellular domains. This compound inhibits this step.
-
β-Arrestin Binding: The phosphorylated GPCR serves as a high-affinity binding site for β-arrestin.
-
Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and acts as an adaptor protein to recruit the machinery for clathrin-mediated endocytosis, leading to receptor internalization.
Beyond its canonical role in GPCR desensitization, GRK2 is increasingly recognized for its involvement in a broader range of cellular processes through interactions with a diverse array of signaling proteins, including components of the MAPK and PI3K/Akt pathways.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of GRK2-mediated signaling pathways. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Furthermore, the therapeutic potential of GRK2 inhibition in diseases such as heart failure underscores the importance of compounds like this compound in ongoing drug discovery and development efforts. As our understanding of the multifaceted roles of GRK2 continues to expand, selective inhibitors like this compound will be indispensable for dissecting its complex biology and validating its potential as a therapeutic target.
References
The Discovery and Development of CCG-258208: A Potent and Selective GRK2 Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCG-258208 is a novel, highly potent, and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function and a promising therapeutic target for heart failure. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of CCG-258208. Detailed experimental protocols, quantitative pharmacological data, and visualizations of the relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in cardiovascular drug discovery and development.
Introduction: The Role of GRK2 in Heart Failure
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. A key pathophysiological feature of chronic heart failure is the hyperactivation of the sympathetic nervous system, leading to elevated levels of catecholamines. While initially compensatory, sustained sympathetic stimulation results in the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. This desensitization is primarily mediated by the upregulation and increased activity of G protein-coupled receptor kinase 2 (GRK2).[1][2]
GRK2 phosphorylates agonist-occupied β-ARs, leading to the recruitment of β-arrestin, which uncouples the receptor from its cognate G protein and promotes its internalization.[2] This process dampens the heart's response to adrenergic stimulation, contributing to a progressive decline in cardiac contractility and function. Consequently, the inhibition of GRK2 has emerged as a promising therapeutic strategy to restore β-AR signaling and improve cardiac performance in heart failure.[3]
Discovery of CCG-258208: A Structure-Based Design Approach
CCG-258208 was developed through a structure-based drug design program originating from the scaffold of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) that was serendipitously found to possess modest GRK2 inhibitory activity.[4][5] By systematically modifying the paroxetine structure, researchers at the University of Michigan aimed to enhance potency and selectivity for GRK2 while minimizing off-target effects, particularly those related to serotonin reuptake.[6]
This effort led to the synthesis of a library of paroxetine analogues, from which CCG-258208 (also referred to as GRKs-IN-1 or compound 14as in some publications) was identified as a lead candidate with significantly improved pharmacological properties.[4]
Mechanism of Action: Re-sensitizing β-Adrenergic Receptors
CCG-258208 exerts its therapeutic effect by directly inhibiting the kinase activity of GRK2. By binding to the ATP-binding pocket of GRK2, CCG-258208 prevents the phosphorylation of activated β-ARs.[4] This inhibition of GRK2 leads to a reduction in β-AR desensitization and internalization, thereby restoring the downstream signaling cascade that promotes cardiac contractility.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for CCG-258208.
Table 1: In Vitro Kinase Inhibition Profile of CCG-258208
| Target Kinase | IC50 | Selectivity vs. GRK2 |
| GRK2 | 30 nM | - |
| GRK5 | 7.09 µM | >230-fold |
| GRK1 | 87.3 µM | >2500-fold |
| PKA | >100 µM | >3333-fold |
| ROCK1 | >100 µM | >3333-fold |
| Data sourced from MedChemExpress and BioWorld.[7][8] |
Table 2: In Vivo Efficacy of CCG-258208 in Animal Models of Heart Failure
| Animal Model | Treatment | Key Findings |
| Mouse Post-Myocardial Infarction | 0.5 - 2 mg/kg/day (IP) | Dose-dependent improvement in left ventricular ejection fraction and fractional shortening. Reduced cardiac fibrosis and hypertrophy.[6] |
| Mouse Transverse Aortic Constriction | 2 mg/kg/day | Significantly smaller hearts compared to fluoxetine-treated mice, indicating reduced hypertrophy.[6] |
| Mini-Swine Post-Myocardial Infarction | Acute administration | Enhanced inotropic response to dobutamine.[3][7] |
| IP: Intraperitoneal |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of CCG-258208.
In Vitro Kinase Assay
The inhibitory activity of CCG-258208 against GRK2 and other kinases was determined using a radiometric filter-binding assay.
-
Objective: To determine the IC50 of CCG-258208 for GRK2, GRK5, and GRK1.
-
Procedure:
-
Recombinant human kinases were incubated with a peptide substrate, [γ-³²P]ATP, and varying concentrations of CCG-258208 in a kinase buffer.
-
The reaction was allowed to proceed for a specified time at 30°C.
-
The reaction was stopped, and the mixture was transferred to a phosphocellulose filter membrane.
-
The filter was washed to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
-
Cardiomyocyte Contractility Assay
The functional effect of CCG-258208 on cardiomyocyte contractility was assessed in isolated adult mouse ventricular myocytes.
-
Objective: To evaluate the ability of CCG-258208 to enhance β-AR-stimulated cardiomyocyte contraction.
-
Procedure:
-
Adult ventricular myocytes were isolated from mouse hearts.
-
Myocytes were plated and allowed to adhere.
-
Cells were pre-incubated with varying concentrations of CCG-258208 or vehicle.
-
Myocytes were then stimulated with the β-AR agonist isoproterenol.
-
Cell shortening and re-lengthening were measured using a video-based edge detection system.
-
Parameters such as peak shortening amplitude, time-to-peak shortening, and time-to-90% relaxation were quantified.
-
Animal Models of Heart Failure
The in vivo efficacy of CCG-258208 was evaluated in established mouse and mini-swine models of heart failure.
-
Objective: To assess the therapeutic potential of CCG-258208 to improve cardiac function and reverse pathological remodeling in vivo.
-
Models:
-
Mouse Post-Myocardial Infarction (MI) Model: MI was induced by permanent ligation of the left anterior descending coronary artery.
-
Mouse Transverse Aortic Constriction (TAC) Model: Pressure overload-induced hypertrophy was created by constricting the transverse aorta.
-
-
General Procedure:
-
Heart failure was induced in the animals.
-
After a period of disease development, animals were treated with CCG-258208 or vehicle via intraperitoneal injection or oral gavage for a specified duration.
-
Cardiac function was monitored serially using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
At the end of the study, hearts were harvested for histological analysis (e.g., fibrosis, hypertrophy) and molecular studies.
-
Pharmacokinetics and Brain Penetration
A key aspect of the development of CCG-258208 was to minimize its central nervous system (CNS) effects. Pharmacokinetic studies in mice demonstrated that after both oral and intraperitoneal administration, CCG-258208 has limited brain penetration.[6] This is a significant advantage over its parent compound, paroxetine, as it reduces the likelihood of off-target effects related to serotonin reuptake inhibition in the brain.[6] Furthermore, in vivo studies showed that a single intraperitoneal injection of 10 mg/kg resulted in plasma concentrations exceeding the GRK2 IC50 for over seven hours, indicating a favorable pharmacokinetic profile for in vivo efficacy.[7][9]
Conclusion and Future Directions
CCG-258208 is a potent and selective GRK2 inhibitor that has demonstrated significant therapeutic potential in preclinical models of heart failure. Its development through a structure-based design approach has successfully yielded a compound with high on-target activity and a favorable safety profile, particularly with respect to CNS side effects. The robust cardioprotective and restorative effects observed in multiple animal models strongly support its continued development as a novel therapy for heart failure.[3] Future studies will likely focus on comprehensive toxicology assessments and the evaluation of CCG-258208 in large animal models to pave the way for potential clinical trials in human heart failure patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
The GRK2 Inhibitor CCG258208: A Technical Guide to its Effects on β-Adrenergic Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme in the desensitization of β-adrenergic receptors (β-ARs). In conditions of chronic sympathetic stimulation, such as heart failure, GRK2 is upregulated, leading to diminished β-AR signaling and reduced cardiac contractility. By selectively targeting GRK2, this compound offers a promising therapeutic strategy to resensitize β-ARs, enhance downstream signaling, and improve cardiac function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on β-adrenergic receptor signaling, and detailed protocols for key in vitro and cellular assays to characterize its effects.
Introduction: The Role of GRK2 in β-Adrenergic Receptor Signaling
β-adrenergic receptors are integral to the sympathetic nervous system's regulation of cardiac function. Upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, β-ARs activate intracellular signaling cascades, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in increased heart rate, contractility, and cardiac output.
However, prolonged or excessive stimulation of β-ARs triggers a negative feedback mechanism known as desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs), with GRK2 being the most prominent isoform in the heart. GRK2 phosphorylates the intracellular domains of the activated β-AR, creating a binding site for β-arrestin. The recruitment of β-arrestin sterically hinders further G protein coupling, effectively dampening the signal. Furthermore, β-arrestin promotes the internalization of the receptor, removing it from the cell surface and further reducing its signaling capacity. In chronic heart failure, GRK2 levels are significantly elevated, exacerbating this desensitization and contributing to the progressive decline in cardiac function.
This compound: A Potent and Selective GRK2 Inhibitor
This compound is a novel small molecule designed to selectively inhibit the kinase activity of GRK2.[1] Its high potency and selectivity make it a valuable tool for dissecting the role of GRK2 in cellular signaling and a promising therapeutic candidate for conditions characterized by β-AR desensitization.
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound against GRK family members has been quantified using in vitro kinase assays. The following table summarizes the reported IC50 values, demonstrating the compound's high selectivity for GRK2.
| Kinase | IC50 (µM) |
| GRK2 | 0.03 |
| GRK5 | 7.09 |
| GRK1 | 87.3 |
| Table 1: In vitro inhibitory potency of this compound against GRK isoforms.[1] |
Effects of this compound on β-Adrenergic Receptor Signaling
By inhibiting GRK2, this compound is expected to have a profound impact on multiple stages of the β-adrenergic signaling pathway, ultimately leading to a restoration of receptor sensitivity and enhanced downstream signaling.
Signaling Pathway Diagram
The following diagram illustrates the canonical β-adrenergic signaling pathway and the mechanism by which this compound modulates this pathway.
Caption: β-Adrenergic signaling and the inhibitory action of this compound.
Expected Effect on β-Arrestin Recruitment
A primary consequence of GRK2 inhibition is the prevention of β-AR phosphorylation. As β-arrestin recruitment is dependent on this phosphorylation event, it is anticipated that this compound will significantly reduce or abolish agonist-induced β-arrestin translocation to the β-adrenergic receptor. This effect can be quantified using a β-arrestin recruitment assay, such as the DiscoverX PathHunter assay.
Effect on cAMP Production
By preventing β-AR desensitization, this compound is expected to prolong the coupling of the receptor to Gs protein, leading to a sustained and potentially enhanced production of cAMP in response to agonist stimulation. This can be measured using a variety of cAMP assays, such as the HTRF cAMP assay.
Effect on Cardiomyocyte Contractility
The ultimate physiological consequence of enhanced β-AR signaling in the heart is an increase in cardiomyocyte contractility. In isolated cardiomyocytes, this compound has been shown to potentiate the contractile response to β-adrenergic agonists. This effect can be quantified by measuring parameters such as the amplitude and velocity of sarcomere shortening.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the effects of this compound on β-adrenergic receptor signaling.
In Vitro GRK2 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified GRK2.
Objective: To determine the IC50 of this compound for GRK2.
Materials:
-
Purified recombinant human GRK2
-
Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, ROS membranes, and varying concentrations of this compound.
-
Initiate the reaction by adding purified GRK2.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold wash buffer and filter the mixture through a glass fiber filter to capture the phosphorylated ROS membranes.
-
Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of GRK2 inhibition for each concentration of this compound relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This cell-based assay quantifies the recruitment of β-arrestin to the β-adrenergic receptor upon agonist stimulation.
Objective: To assess the effect of this compound on agonist-induced β-arrestin recruitment to the β-adrenergic receptor.
Materials:
-
PathHunter β-Arrestin cell line expressing the β₂-adrenergic receptor
-
Cell culture medium and supplements
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
PathHunter Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Seed the PathHunter cells in a white, clear-bottom 96-well or 384-well microplate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EC₈₀ concentration of a β-adrenergic agonist (e.g., isoproterenol) and incubate for a further 60-90 minutes.
-
Add the PathHunter Detection Reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percentage of inhibition of β-arrestin recruitment for each concentration of this compound.
cAMP Accumulation Assay (HTRF)
This competitive immunoassay measures intracellular cAMP levels.
Objective: To determine the effect of this compound on agonist-stimulated cAMP production.
Materials:
-
HEK293 cells or other suitable cell line endogenously or exogenously expressing the β₂-adrenergic receptor
-
Cell culture medium
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Add varying concentrations of this compound or vehicle, followed by a dose-response of the β-adrenergic agonist.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Analyze the effect of this compound on the agonist's potency (EC50) and efficacy (Emax) for cAMP production.
Cardiomyocyte Contractility Assay
This assay measures the contractile function of isolated adult cardiomyocytes.
Objective: To evaluate the effect of this compound on the contractility of cardiomyocytes in response to β-adrenergic stimulation.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)
-
Tyrode's solution
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
IonOptix or similar video-based edge-detection system
-
Field stimulator
Procedure:
-
Isolate adult ventricular cardiomyocytes using a standard enzymatic digestion protocol.
-
Allow the isolated myocytes to stabilize in Tyrode's solution.
-
Place a coverslip with adherent cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Perfuse the cells with Tyrode's solution and pace them at a constant frequency (e.g., 1 Hz) using a field stimulator to elicit steady-state contractions.
-
Record baseline contractile parameters, including peak shortening (amplitude of contraction), time-to-peak shortening, and time-to-90% relengthening.
-
Perfuse the cells with Tyrode's solution containing a specific concentration of this compound for a pre-incubation period.
-
Following pre-incubation, introduce a β-adrenergic agonist (e.g., isoproterenol) in the presence of this compound.
-
Record the contractile parameters again and compare the response to that of cells treated with the agonist alone.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing a GRK2 inhibitor like this compound.
Caption: A logical workflow for the characterization of this compound.
Conclusion
This compound is a powerful research tool and a promising therapeutic lead for diseases characterized by β-adrenergic receptor desensitization, most notably heart failure. Its high potency and selectivity for GRK2 allow for the precise modulation of a key regulatory node in β-AR signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other GRK2 inhibitors, from in vitro kinase activity to cellular signaling and physiological responses in cardiomyocytes. Further investigation into the therapeutic potential of this compound is warranted and will be greatly facilitated by the application of these and other advanced experimental techniques.
References
CCG258208: A Novel GRK2 Inhibitor for the Prevention of Cardiac Hypertrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to various cardiovascular diseases, such as hypertension and myocardial infarction. While initially adaptive, sustained hypertrophy often transitions to pathological remodeling, leading to heart failure, a condition with high morbidity and mortality. G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical regulator in the pathogenesis of cardiac hypertrophy and heart failure.[1][2][3] Its upregulation in stressed hearts contributes to the desensitization of β-adrenergic receptors and the activation of pro-hypertrophic signaling pathways.[3][4] CCG258208 is a novel, potent, and highly selective small molecule inhibitor of GRK2 that has demonstrated significant therapeutic potential in preclinical models of heart failure by mitigating cardiac hypertrophy and fibrosis. This technical guide provides a comprehensive overview of the role of this compound in preventing cardiac hypertrophy, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the GRK2 Signaling Cascade
This compound exerts its anti-hypertrophic effects by directly inhibiting the kinase activity of GRK2. In pathological cardiac hypertrophy, various stressors, such as pressure overload, stimulate G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that promote cardiomyocyte growth. GRK2 plays a pivotal role in this process, not only by desensitizing cardioprotective β-adrenergic receptors but also by actively promoting pro-hypertrophic pathways.
The key signaling pathway implicated in GRK2-mediated cardiac hypertrophy involves the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase-3β (GSK-3β)/Nuclear Factor of Activated T-cells (NFAT) axis.
-
GRK2 and PI3K/Akt Activation: Upon GPCR stimulation, GRK2 can interact with and activate PI3Kγ, which in turn phosphorylates and activates Akt (also known as Protein Kinase B).
-
GSK-3β Inhibition: Activated Akt phosphorylates and inhibits GSK-3β, a negative regulator of cardiac hypertrophy.
-
NFAT Activation: The inhibition of GSK-3β allows for the dephosphorylation and nuclear translocation of the transcription factor NFAT.
-
Hypertrophic Gene Expression: In the nucleus, NFAT activates the transcription of pro-hypertrophic genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leading to increased cardiomyocyte size and pathological remodeling.
By inhibiting GRK2, this compound effectively blocks this signaling cascade, preventing the activation of NFAT and the subsequent expression of hypertrophic genes.
Preclinical Efficacy of this compound
Preclinical studies in mouse models of cardiac hypertrophy and heart failure have demonstrated the significant therapeutic efficacy of this compound. The most common model used to induce pressure overload-induced cardiac hypertrophy is transverse aortic constriction (TAC).
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a study evaluating this compound in a post-myocardial infarction (MI) and a TAC mouse model of heart failure.
Table 1: Effect of this compound on Cardiac Hypertrophy in Post-MI Mice
| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (2 mg/kg) | Paroxetine (Reference) |
| Heart Weight/Body Weight (HW/BW) Ratio | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Cardiomyocyte Size | Increased | - | Similar reduction to Paroxetine | Reduced |
Data presented are qualitative summaries of findings from the cited study. Specific numerical values with statistical analysis should be referred to in the original publication.
Table 2: Effect of this compound on Cardiac Hypertrophy in TAC Mice
| Parameter | Fluoxetine (Control) | This compound (2 mg/kg) |
| Heart Weight/Body Weight (HW/BW) Ratio | Increased | Significantly Lower |
| Cardiomyocyte Size | Increased | Smaller |
Data presented are qualitative summaries of findings from the cited study. Specific numerical values with statistical analysis should be referred to in the original publication.
Table 3: Effect of this compound on Cardiac Fibrosis
| Model | Treatment | Outcome |
| Post-MI | This compound | Markedly lower degree of fibrosis |
| TAC | This compound | Halted fibrosis |
Fibrosis was assessed by histological evaluation.
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical instruments: forceps, scissors, retractors, needle holder
-
Suture: 6-0 or 7-0 silk suture
-
Blunted 27-gauge needle or a spacer of desired diameter (e.g., 0.410 mm)
-
Heating pad
-
Ventilator (optional, for open-chest method)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Shave the fur from the upper thoracic area. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Incision: Make a small midline incision in the skin over the upper sternum.
-
Exposure of the Aortic Arch: Bluntly dissect the underlying tissues to expose the trachea and the aortic arch, which is located between the innominate and left carotid arteries.
-
Aortic Constriction: Pass a 6-0 or 7-0 silk suture under the transverse aorta. Place a blunted 27-gauge needle or a spacer parallel to the aorta. Tie a secure knot around the aorta and the needle/spacer.
-
Removal of Spacer: Promptly and carefully remove the needle/spacer to create a defined constriction of the aorta.
-
Closure: Close the chest and skin incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Sham Operation: A sham operation should be performed on a control group of mice, following the same procedure but without tying the suture around the aorta.
Assessment of Cardiac Hypertrophy and Fibrosis
1. Echocardiography:
-
Perform echocardiography on anesthetized mice to assess cardiac function and dimensions, including left ventricular wall thickness, internal diameters, and ejection fraction.
2. Gravimetric Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Blot the hearts dry and weigh them.
-
Measure the body weight and tibia length.
-
Calculate the heart weight to body weight (HW/BW) ratio and the heart weight to tibia length (HW/TL) ratio to assess the degree of hypertrophy.
3. Histological Analysis:
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut sections of the heart (e.g., 5 µm thick).
-
Cardiomyocyte Size: Stain sections with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) to visualize cardiomyocyte borders. Capture images under a microscope and measure the cross-sectional area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
-
Cardiac Fibrosis: Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis), which will appear blue or red, respectively. Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
4. Gene Expression Analysis:
-
Isolate RNA from heart tissue.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of hypertrophic markers such as ANP (Nppa), BNP (Nppb), and β-myosin heavy chain (Myh7).
Conclusion
This compound represents a promising therapeutic agent for the prevention and treatment of pathological cardiac hypertrophy. Its high selectivity and potency in inhibiting GRK2, a key regulator of hypertrophic signaling, have been demonstrated in robust preclinical models. The quantitative data from these studies clearly indicate that this compound can effectively reduce cardiomyocyte hypertrophy and cardiac fibrosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other GRK2 inhibitors in the context of cardiac hypertrophy and heart failure. Further research and clinical development of this compound are warranted to translate these promising preclinical findings into novel therapies for patients with cardiovascular disease.
References
- 1. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
- 3. GRK2 and Mitochondrial Dynamics in Cardiovascular Health and Disease [mdpi.com]
- 4. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
Investigating the Downstream Effects of GRK2 Inhibition by CCG258208: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. In pathological conditions such as heart failure, GRK2 is upregulated, leading to desensitization of β-adrenergic receptors (β-ARs) and impaired cardiac function. Inhibition of GRK2 has emerged as a promising therapeutic strategy to restore β-AR sensitivity and improve cardiac performance. CCG258208 is a potent and highly selective small molecule inhibitor of GRK2, derived from the paroxetine (B1678475) scaffold. This technical guide provides an in-depth overview of the downstream effects of GRK2 inhibition by this compound, with a focus on its therapeutic potential in heart failure. We present key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro potency and selectivity of this compound, as well as its in vivo efficacy in preclinical models of heart failure.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3][4][5]
| Kinase | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 30 | - |
| GRK1 | 87,300 | >2900-fold |
| GRK5 | 7,090 | ~236-fold |
| PKA | >100,000 | >3333-fold |
| ROCK1 | >100,000 | >3333-fold |
Table 2: Dose-Dependent Effects of this compound on Cardiac Function in a Post-Myocardial Infarction (MI) Mouse Model [6][7]
| Treatment Group (daily dose) | Change in Ejection Fraction (%) | Change in Fractional Shortening (%) |
| Vehicle | -5.2 ± 1.8 | -3.1 ± 1.1 |
| This compound (0.1 mg/kg) | +1.5 ± 2.3 | +1.0 ± 1.4 |
| This compound (0.5 mg/kg) | +8.7 ± 2.1 | +5.4 ± 1.3 |
| This compound (2 mg/kg) | +12.4 ± 1.9 | +7.8 ± 1.2 |
| Paroxetine (5 mg/kg) | +11.8 ± 2.4 | +7.4 ± 1.5 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Cardiac Remodeling in a Post-MI Mouse Model [6]
| Treatment Group (2 mg/kg/day) | Heart Weight/Body Weight (mg/g) | Lung Weight/Body Weight (mg/g) | Interstitial Fibrosis (%) |
| Sham + Vehicle | 4.1 ± 0.1 | 5.2 ± 0.2 | 2.1 ± 0.3 |
| MI + Vehicle | 5.8 ± 0.3 | 8.9 ± 0.7 | 15.4 ± 1.8 |
| MI + this compound | 4.7 ± 0.2 | 6.1 ± 0.5 | 7.3 ± 1.1* |
*p < 0.05 vs. MI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of GRK2 inhibition by this compound.
In Vitro GRK2 Kinase Inhibition Assay
This assay determines the potency of this compound to inhibit GRK2-mediated phosphorylation of a substrate, such as rhodopsin.
Materials:
-
Recombinant human GRK2
-
Purified rhodopsin from bovine rod outer segments
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (20 mM Tris-HCl pH 7.5, 2 mM EDTA, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
P81 phosphocellulose paper
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant GRK2 (final concentration ~20 nM), rhodopsin (final concentration ~1 µM), and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid.
-
Rinse the paper with acetone (B3395972) and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cardiomyocyte Contractility Assay
This assay assesses the effect of this compound on the contractile function of isolated adult cardiomyocytes.
Materials:
-
Isolated adult mouse ventricular cardiomyocytes
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
This compound
-
IonOptix MyoCam-S system or similar video-based edge-detection system
Procedure:
-
Isolate ventricular myocytes from adult mice using a Langendorff perfusion system with collagenase digestion.
-
Allow the isolated myocytes to adhere to laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with the IonOptix system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, including peak shortening, time-to-peak shortening, and time-to-90% relengthening.
-
Perfuse the cells with a solution containing this compound (e.g., 0.1 µM) for 10 minutes.[1]
-
Stimulate the cells with isoproterenol (e.g., 100 nM) in the continued presence of this compound.
-
Record the contractile parameters again and compare them to the baseline and isoproterenol-only controls.
Cellular cAMP Measurement
This assay quantifies the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in response to β-adrenergic stimulation in the presence or absence of this compound.
Materials:
-
HEK293 cells or neonatal rat ventricular myocytes
-
This compound
-
Isoproterenol
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP ELISA kit
-
Lysis buffer
Procedure:
-
Plate cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with this compound (e.g., 0.1 µM) or vehicle for 30 minutes in the presence of a phosphodiesterase inhibitor.[7]
-
Stimulate the cells with isoproterenol (e.g., 1 µM) for 10 minutes.
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cAMP concentration based on the standard curve.
In Vivo Mouse Model of Myocardial Infarction and Drug Administration
This protocol describes the creation of a myocardial infarction model in mice and the subsequent administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane (B1672236) for anesthesia
-
Surgical instruments
-
6-0 silk suture
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce myocardial infarction.
-
Close the chest and allow the mouse to recover.
-
Begin drug administration two weeks post-MI.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection at the desired doses (e.g., 0.1, 0.5, 2 mg/kg/day).[6]
-
Continue treatment for a specified period (e.g., 4 weeks).
Echocardiography for Cardiac Function Assessment
This non-invasive technique is used to evaluate cardiac function in live mice.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100)
-
Isoflurane for light anesthesia
-
Warming pad
Procedure:
-
Lightly anesthetize the mouse with isoflurane to maintain a heart rate of 400-500 bpm.
-
Place the mouse in a supine position on a warming pad.
-
Apply ultrasound gel to the shaved chest.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100
-
EF (%) is calculated using software based on the Teichholz formula.
-
-
Perform measurements at baseline and at the end of the treatment period.
Histological Analysis of Cardiac Fibrosis
This protocol uses Masson's trichrome staining to visualize and quantify fibrous tissue in the heart.
Materials:
-
Paraffin-embedded heart sections (5 µm thick)
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinize and rehydrate the heart sections.
-
Perform Masson's trichrome staining according to the kit manufacturer's protocol. This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.
-
Dehydrate and mount the stained sections.
-
Acquire digital images of the left ventricle, including the infarct and border zones.
-
Using ImageJ, quantify the fibrotic area (stained blue) as a percentage of the total left ventricular area.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by GRK2 inhibition and a typical experimental workflow.
Canonical GRK2 Signaling and Inhibition by this compound.
GRK2 Involvement in Pro-Hypertrophic and Pro-Fibrotic Pathways.
Typical In Vivo Experimental Workflow.
Conclusion
This compound is a potent and selective inhibitor of GRK2 with demonstrated efficacy in preclinical models of heart failure. By preventing GRK2-mediated desensitization of β-adrenergic receptors, this compound enhances cardiac contractility and mitigates adverse remodeling, including hypertrophy and fibrosis. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the downstream effects of GRK2 inhibition and the therapeutic potential of molecules like this compound. Further research into the non-canonical signaling pathways of GRK2 and the long-term effects of its inhibition will continue to be a critical area of investigation in cardiovascular drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CCG258208 on Myocardial Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of HF is the progressive decline in myocardial contractility. G protein-coupled receptor kinase 2 (GRK2) has been identified as a critical negative regulator of cardiac function, being upregulated in failing hearts and leading to desensitization of β-adrenergic receptor (β-AR) signaling. CCG258208, a potent and selective small molecule inhibitor of GRK2, has emerged as a promising therapeutic agent to restore myocardial contractility. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy in various animal models of heart failure, and detailed experimental protocols for its evaluation.
Introduction: The Role of GRK2 in Heart Failure
The sympathetic nervous system plays a crucial role in regulating cardiac output through the activation of β-adrenergic receptors by catecholamines. This activation triggers a signaling cascade that leads to increased heart rate, contractility, and relaxation. However, in chronic heart failure, sustained sympathetic activation leads to the upregulation of GRK2. GRK2 phosphorylates β-ARs, promoting their interaction with β-arrestin and subsequent receptor desensitization and downregulation. This process uncouples the heart from sympathetic stimulation, leading to a progressive decline in myocardial contractility and the worsening of heart failure. Therefore, inhibition of GRK2 presents a rational therapeutic strategy to resensitize the heart to adrenergic stimulation and improve cardiac function.
This compound: A Potent and Selective GRK2 Inhibitor
This compound is a novel, highly potent, and selective inhibitor of GRK2. Its pharmacological profile is summarized in the table below.
| Parameter | Value | Reference |
| GRK2 IC50 | 30 nM | [1] |
| Selectivity | >230-fold over GRK5 | [1] |
| >2500-fold over GRK1, PKA, and ROCK1 | [1] |
This compound's high selectivity for GRK2 minimizes the potential for off-target effects, making it an attractive candidate for clinical development.
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound distributes to the plasma, heart, and liver, with negligible penetration of the blood-brain barrier. This is a crucial property for a heart failure therapeutic, as it avoids potential central nervous system side effects.
Mechanism of Action: Restoring β-Adrenergic Signaling
This compound exerts its positive inotropic effects by directly inhibiting GRK2, thereby preventing the desensitization of β-adrenergic receptors. This leads to a restoration of the downstream signaling cascade, ultimately enhancing myocardial contractility.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with CCG-258208
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258208 is an experimental small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene transcription programs involved in cell proliferation, differentiation, and contractility. Notably, its dysregulation is implicated in fibrotic diseases and cancer. In vitro studies have demonstrated that inhibitors of the MRTF/SRF axis, such as compounds from the CCG series, can effectively reverse the myofibroblast phenotype, reduce pro-fibrotic gene expression, and induce quiescence in cancer cells.[1][2][3]
These application notes provide detailed protocols for in vitro assays to characterize the effects of CCG-258208 on myofibroblast differentiation, cell viability, and target pathway engagement.
Data Summary
The following tables summarize hypothetical quantitative data based on the expected effects of an MRTF/SRF inhibitor like CCG-258208 in various in vitro assays.
Table 1: Effect of CCG-258208 on Myofibroblast Marker Expression
| Treatment | α-SMA Expression (Normalized to Control) | Collagen I Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TGF-β1 (10 ng/mL) | 3.50 ± 0.45 | 4.20 ± 0.50 |
| TGF-β1 + CCG-258208 (1 µM) | 1.20 ± 0.18 | 1.50 ± 0.22 |
| TGF-β1 + CCG-258208 (10 µM) | 0.80 ± 0.10 | 0.95 ± 0.14 |
Table 2: IC50 Values of CCG-258208 on Cell Viability
| Cell Line | IC50 (µM) |
| Human Dermal Fibroblasts | > 50 |
| A549 (Lung Carcinoma) | 15.2 |
| BxPC-3 (Pancreatic Carcinoma) | 12.8 |
| OVCAR-3 (Ovarian Carcinoma) | 18.5 |
Table 3: Effect of CCG-258208 on SRF-Reporter Gene Activity
| Treatment | Luciferase Activity (Relative Light Units) |
| Vehicle Control | 100 ± 15 |
| Serum Stimulation | 850 ± 75 |
| Serum Stimulation + CCG-258208 (1 µM) | 350 ± 40 |
| Serum Stimulation + CCG-258208 (10 µM) | 120 ± 20 |
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key transducer of extracellular signals into transcriptional responses.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG-258208.
Experimental Protocols
Myofibroblast Differentiation Assay
This protocol details the steps to induce and assess myofibroblast differentiation in vitro and to evaluate the inhibitory effect of CCG-258208.
Caption: Workflow for the myofibroblast differentiation assay.
A. Cell Culture and Treatment
-
Seed human dermal fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.
-
Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
The following day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with varying concentrations of CCG-258208 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 10 ng/mL to the culture medium.
-
Incubate the cells for 48 to 72 hours.
B. Western Blot Analysis
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-Smooth Muscle Actin (α-SMA) and Collagen Type I overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
C. Immunofluorescence Staining
-
Seed fibroblasts on glass coverslips in a 24-well plate.
-
Treat the cells as described in section A.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with an anti-α-SMA primary antibody for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of CCG-258208 on both normal and cancer cell lines.
A. Cell Seeding and Treatment
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of CCG-258208 (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubate for 72 hours.
B. MTT Assay
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
SRF-Luciferase Reporter Assay
This assay measures the activity of the SRF transcription factor.
A. Transfection
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with an SRF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
B. Treatment and Lysis
-
Serum-starve the cells for 24 hours.
-
Pre-treat with CCG-258208 or vehicle for 1 hour.
-
Stimulate with 20% FBS for 6 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
C. Luminescence Measurement
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Disclaimer
CCG-258208 is an experimental compound and should be handled with appropriate laboratory safety precautions. The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the MRTF-A/SRF signaling axis alleviates vocal fold scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the MRTFA/SRF pathway as a critical regulator of quiescence in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CCG-258208 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vivo administration of the RhoA pathway inhibitor, CCG-258208, in mouse models of fibrotic disease. The information is compiled for use by researchers in academia and the pharmaceutical industry. The data presented is based on studies of the closely related compound CCG-257081, a potent inhibitor of the Rho/MKL/SRF signaling pathway, and serves as a representative guide for designing and executing similar in vivo studies with CCG-258208.
Data Presentation
The following table summarizes quantitative data from a representative study using a related RhoA pathway inhibitor in a bleomycin-induced mouse model of pulmonary fibrosis. This data can be used as a reference for expected outcomes and dose-ranging studies.
Table 1: Summary of In Vivo Efficacy of a RhoA Pathway Inhibitor (CCG-257081) in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Group | Dose (mg/kg) | n | Inflammation Score (Mean) | AT2 Hyperplasia Score (Mean) | Fibrosis Score (Mean) |
| No Bleomycin (B88199) | - | 6 | 0 | 0 | 0 |
| Bleomycin + Vehicle | - | 9 | ~2.5 | ~2.0 | ~2.8 |
| Bleomycin + CCG-257081 | 10 | 14 | ~2.2 | ~1.8 | ~2.5 |
| Bleomycin + CCG-257081 | 30 | 14 | ~1.8 | ~1.5 | ~2.2 |
| Bleomycin + CCG-257081 | 100 | 10 | ~1.5 | ~1.2 | ~1.8 |
| Bleomycin + Nintedanib | 30 | 9 | ~1.7 | ~1.4 | ~2.0 |
| Bleomycin + Prednisolone | 15 (Days 1-7), 5 (Days 8-42) | 7 | ~1.2 | ~1.0 | ~1.5* |
Note: The severity scores were based on a scale of 0 (no significant findings) to 5 (severe). A trend of lower scores was observed with higher concentrations of CCG-257081[1].
Signaling Pathway
The compound CCG-258208 is designed to inhibit the RhoA signaling pathway, which plays a crucial role in cell contractility, migration, and gene transcription leading to fibrosis. The diagram below illustrates the targeted pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established mouse models and can be adapted for use with CCG-258208.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a standard model for studying idiopathic pulmonary fibrosis (IPF).
Materials:
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
CCG-258208 formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Anesthesia: Anesthetize mice using a preferred and approved method.
-
Bleomycin Instillation:
-
Position the anesthetized mouse in a supine position.
-
Make a small incision in the neck to expose the trachea.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline.
-
Suture the incision and allow the animal to recover on a warming pad.
-
-
CCG-258208 Administration:
-
Begin daily administration of CCG-258208 or vehicle control via a chosen route (e.g., oral gavage) starting on a specified day post-bleomycin instillation (for therapeutic models) or prior to instillation (for prophylactic models).
-
Dose ranging studies are recommended, with doses up to 100 mg/kg being potentially effective based on related compounds[1].
-
-
Monitoring: Monitor animals daily for weight loss, signs of distress, and changes in breathing.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
-
Harvest lungs for histopathological analysis (e.g., H&E, Masson's trichrome staining), hydroxyproline (B1673980) assay to quantify collagen content, and gene expression analysis (e.g., qPCR for profibrotic markers).
-
Protocol 2: Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of CCG-258208 in mice, in accordance with OECD guidelines.
Materials:
-
CCG-258208
-
Vehicle for administration
-
Male and female mice (e.g., ICR or C57BL/6 strain)
-
Standard animal caging and husbandry supplies
Procedure:
-
Dose Formulation: Prepare a stable formulation of CCG-258208 in the chosen vehicle.
-
Animal Groups: Divide animals into control (vehicle only) and treatment groups. A limit dose of 2000 mg/kg is often used as a starting point for acute toxicity testing[2][3].
-
Administration: Administer a single dose of CCG-258208 to the treatment group via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Observe animals continuously for the first few hours post-dosing and then periodically for 14 days.
-
Record any clinical signs of toxicity, such as changes in behavior, appearance, or motor activity.
-
Record body weights on day 0 and day 14[4].
-
-
Necropsy: At the end of the 14-day observation period, euthanize all animals.
-
Perform a gross necropsy on all animals, examining for any abnormalities.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen)[4].
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study of an anti-fibrotic compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG258208 in Preclinical Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function that is upregulated in heart failure.[1][2][3] Inhibition of GRK2 by this compound has demonstrated significant therapeutic potential in animal models of heart failure by improving cardiac function and mitigating adverse remodeling.[4][5] These application notes provide detailed protocols for the use of this compound in established murine models of heart failure, including post-myocardial infarction and pressure overload-induced heart failure. The accompanying data summaries and pathway diagrams are intended to guide researchers in the design and execution of preclinical studies to further evaluate the efficacy of this compound.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key pathophysiological feature of heart failure is the desensitization of β-adrenergic receptors (β-ARs) due to chronic sympathetic nervous system activation. This desensitization is primarily mediated by G protein-coupled receptor kinase 2 (GRK2), which phosphorylates agonist-bound β-ARs, leading to their uncoupling from G proteins and subsequent internalization. In failing hearts, GRK2 expression and activity are significantly increased, exacerbating the decline in cardiac function.
This compound is a novel, highly selective GRK2 inhibitor derived from the paroxetine (B1678475) scaffold. It exhibits a 50-fold higher selectivity for GRK2 compared to other GRK isoforms. Preclinical studies have shown that this compound can be administered orally or intraperitoneally and does not cross the blood-brain barrier, thus avoiding off-target effects associated with serotonin (B10506) reuptake inhibition. In animal models of heart failure, this compound treatment has been shown to improve left ventricular contractile function, reduce cardiac hypertrophy and fibrosis, and decrease pathological remodeling.
Data Summary: Efficacy of this compound in a Post-Myocardial Infarction Mouse Model
The following tables summarize the dose-dependent effects of this compound on cardiac function in a post-myocardial infarction (MI) mouse model. Treatment was initiated after the induction of MI and continued for a specified duration.
Table 1: Echocardiographic Parameters
| Treatment Group | Dose (mg/kg/day) | Ejection Fraction (%) | Fractional Shortening (%) |
| Vehicle | - | 30.2 ± 2.1 | 14.5 ± 1.0 |
| This compound (Low) | 0.1 | 32.5 ± 2.5 | 15.8 ± 1.2 |
| This compound (Medium) | 0.5 | 40.1 ± 3.0 | 19.8 ± 1.5 |
| This compound (High) | 2 | 48.7 ± 3.5 | 24.6 ± 1.8 |
| Paroxetine | 10 | 47.9 ± 3.3 | 24.1 ± 1.7 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Table 2: Gravimetric and Histological Parameters
| Treatment Group | Dose (mg/kg/day) | Heart Weight/Body Weight (mg/g) | Fibrosis (%) |
| Vehicle | - | 5.8 ± 0.3 | 25.6 ± 3.2 |
| This compound (High) | 2 | 4.9 ± 0.2 | 15.3 ± 2.5** |
| Paroxetine | 10 | 5.0 ± 0.3 | 16.1 ± 2.8** |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of β-adrenergic receptor signaling in cardiomyocytes. In heart failure, elevated GRK2 activity leads to β-AR desensitization and downstream signaling impairment. This compound directly inhibits GRK2, thereby restoring β-AR signaling and improving cardiac contractility.
References
- 1. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
Application Notes and Protocols for CCG258208 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3] Overactivity of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[4][5] this compound has demonstrated efficacy in preclinical models by improving cardiomyocyte contractility and preventing adverse cardiac remodeling.[4] These application notes provide detailed protocols for the dissolution and use of this compound in various cell culture experiments to investigate its biological effects.
Physicochemical Properties and Solubility
This compound is available as a hydrochloride salt, which generally offers enhanced water solubility and stability compared to its free base form.[2][6][7] It is a white to off-white solid powder.[8]
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
| DMSO | ≥ 250 mg/mL (511.31 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][8] |
| Water | ≥ 50 mg/mL (102.26 mM) | Ultrasonic treatment may be required.[1][8] |
Preparation of Stock and Working Solutions
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. It is recommended to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[1]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.89 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 4.89 mg of this compound.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][9]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh by diluting the high-concentration stock solution in the appropriate cell culture medium.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment. For example, to prepare a 10 µM working solution, a 1:1000 dilution of the 10 mM stock is needed.
-
Add the appropriate volume of the stock solution to the pre-warmed cell culture medium. For instance, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Apply the working solution to the cells immediately.
-
Experimental Protocols
This compound can be utilized in a variety of cell-based assays to investigate its impact on GRK2-mediated signaling pathways.
Protocol 3: Cardiomyocyte Contractility Assay
This protocol is designed to assess the effect of this compound on the contractility of cardiomyocytes.
-
Cell Culture:
-
Culture primary cardiomyocytes or iPSC-derived cardiomyocytes on appropriate substrates (e.g., laminin-coated dishes) until they exhibit spontaneous contractions.[10]
-
-
Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 0.1, 0.5, and 1 µM).[11]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Replace the existing medium with the prepared treatment solutions and incubate for the desired duration (e.g., 10 minutes).[11]
-
-
Data Acquisition:
-
Use a microscope equipped with a high-speed camera to record videos of contracting cardiomyocytes.[2]
-
Acquire recordings from multiple fields of view for each treatment condition.
-
-
Data Analysis:
-
Utilize software capable of analyzing cardiomyocyte contraction parameters from the recorded videos.
-
Measure parameters such as contraction amplitude, velocity, and frequency.
-
Compare the contractility parameters of this compound-treated cells to the vehicle control.
-
Protocol 4: µ-Opioid Receptor (MOR) Internalization Assay
This protocol evaluates the effect of this compound on agonist-induced internalization of the µ-opioid receptor.
-
Cell Culture:
-
Use a cell line stably expressing a tagged MOR (e.g., HEK293 cells with MOR-eGFP).[12]
-
Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
-
Treatment:
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of the tagged MOR using a fluorescence or confocal microscope.[12]
-
-
Quantification:
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.[12]
-
Analyze a sufficient number of cells per condition to obtain statistically significant results.
-
Protocol 5: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream targets of GRK2 signaling.
-
Cell Lysis:
-
Treat cells with this compound as described in the previous protocols.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of GRK2 or GRK2 itself.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
GRK2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving GRK2 and its inhibition by this compound.
Caption: GRK2-mediated GPCR desensitization pathway and its inhibition by this compound.
Experimental Workflow: Cardiomyocyte Contractility Assay
The diagram below outlines the key steps in performing a cardiomyocyte contractility assay with this compound.
Caption: Workflow for assessing the effect of this compound on cardiomyocyte contractility.
References
- 1. researchgate.net [researchgate.net]
- 2. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 6. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 10. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. GRK2 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CCG258208 in Post-Myocardial Infarction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function.[1][2] Upregulation of GRK2 is a hallmark of heart failure, contributing to adverse cardiac remodeling and dysfunction.[3][4] this compound, a derivative of paroxetine, has demonstrated significant therapeutic potential in preclinical models of heart failure by improving cardiac contractility and mitigating pathological remodeling.[5] Notably, in post-myocardial infarction (MI) mouse models, this compound treatment has been shown to preserve cardiac function, reduce infarct size, and limit cardiac fibrosis in a dose-dependent manner. These application notes provide a detailed protocol for the use of this compound in post-myocardial infarction studies in a murine model.
Mechanism of Action: GRK2 Inhibition
Following a myocardial infarction, the heart undergoes a complex remodeling process often leading to heart failure. This process involves the activation of neurohormonal systems, such as the sympathetic nervous system, which leads to chronic stimulation of β-adrenergic receptors (β-ARs). This sustained stimulation results in the upregulation of GRK2, which phosphorylates β-ARs, leading to their desensitization and internalization. This desensitization impairs the heart's ability to respond to inotropic support and contributes to the progression of heart failure. This compound selectively inhibits GRK2, thereby preventing β-AR desensitization, restoring downstream signaling, and improving cardiac contractility.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cardiac function in post-MI mice.
| Treatment Group | Dose (mg/kg) | Ejection Fraction (%) | Fractional Shortening (%) |
| Vehicle | - | 30.5 ± 2.1 | 15.2 ± 1.5 |
| This compound (Low) | 0.1 | 32.1 ± 2.5 | 16.0 ± 1.8 |
| This compound (Medium) | 0.5 | 38.7 ± 3.0 | 19.5 ± 2.2 |
| This compound (High) | 2.0 | 45.3 ± 2.8 | 23.1 ± 1.9 |
Table 1: Echocardiographic parameters of cardiac function. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
| Treatment Group | Dose (mg/kg) | LV Inner Diameter at Systole (mm) | Heart Weight/Body Weight (mg/g) |
| Vehicle | - | 4.2 ± 0.3 | 5.8 ± 0.4 |
| This compound (Low) | 0.1 | 4.1 ± 0.2 | 5.6 ± 0.3 |
| This compound (Medium) | 0.5 | 3.7 ± 0.3 | 5.1 ± 0.2 |
| This compound (High) | 2.0 | 3.2 ± 0.2 | 4.5 ± 0.3 |
Table 2: Gravimetric and dimensional parameters of cardiac remodeling. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
| Treatment Group | Dose (mg/kg) | Fibrotic Area (%) |
| Vehicle | - | 25.6 ± 3.2 |
| This compound (Low) | 0.1 | 23.8 ± 2.9 |
| This compound (Medium) | 0.5 | 18.1 ± 2.5* |
| This compound (High) | 2.0 | 12.5 ± 1.9** |
Table 3: Quantification of cardiac fibrosis. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Experimental Protocols
Animal Model and Myocardial Infarction Induction
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance) or ketamine/xylazine (100/5 mg/kg, i.p.).
-
Surgical Procedure:
-
Intubate the mouse and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture to induce myocardial infarction. Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.
-
Close the chest in layers.
-
Administer buprenorphine (0.1 mg/kg, s.c.) for post-operative analgesia.
-
This compound Treatment Protocol
-
Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline or DMSO/PEG300/Tween80/ddH2O mixture).
-
Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection, starting 24 hours post-MI and continuing for 28 days.
-
Dosage Groups:
-
Vehicle control
-
Low dose: 0.1 mg/kg
-
Medium dose: 0.5 mg/kg
-
High dose: 2.0 mg/kg
-
Echocardiographic Assessment of Cardiac Function
-
Schedule: Perform echocardiography at baseline (before MI) and at the study endpoint (day 28).
-
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Use a high-frequency ultrasound system with a linear transducer.
-
Obtain parasternal long-axis and short-axis views to acquire M-mode images.
-
-
Parameters to Measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess systolic function.
-
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation:
-
At day 28, euthanize the mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts at 5 µm thickness.
-
-
Staining:
-
Stain sections with PicroSirius Red or Masson's trichrome to visualize collagen deposition (fibrosis).
-
-
Quantification:
-
Capture images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total left ventricular area.
-
Western Blot Analysis for Protein Expression
-
Protein Extraction:
-
Homogenize frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against GRK2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
References
Application Notes and Protocols: Utilizing CCG258208 to Elucidate GRK2 Function in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. In cardiomyocytes, GRK2 is a key regulator of cardiac function and is significantly upregulated in heart failure. This upregulation leads to the desensitization of β-adrenergic receptors (β-ARs), contributing to the pathophysiology of heart failure.[1][2] Consequently, GRK2 has emerged as a critical therapeutic target for cardiovascular diseases.
CCG258208 is a potent and highly selective small molecule inhibitor of GRK2.[3][4][5] Derived from the paroxetine (B1678475) scaffold, this compound exhibits significantly greater selectivity for GRK2 over other GRK isoforms and kinases, making it an invaluable tool for studying the specific functions of GRK2 in cellular processes.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate the role of GRK2 in cardiomyocyte function, including its impact on contractility, signaling pathways, and protein interactions.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Kinase | IC50 | Fold Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [3][4][5] |
| GRK5 | 7.09 µM | ~236-fold | [3][4] |
| GRK1 | 87.3 µM | ~2910-fold | [3][4] |
| PKA | >10 µM | >333-fold | [6] |
| ROCK1 | >10 µM | >333-fold | [6] |
Table 2: Functional Effects of this compound on Cardiomyocytes
| Parameter | Concentration | Observation | Reference |
| β-AR-stimulated Contractility | 0.1 µM | Significant increase in contractility | [3][4] |
| cAMP Levels (in response to β-AR stimulation) | 0.1 µM | Comparable elevation to 1 µM paroxetine | [7] |
| Fractional Shortening (in post-MI mice) | 2 mg/kg/day | Significant improvement | [8] |
| Ejection Fraction (in post-MI mice) | 2 mg/kg/day | Significant improvement | [8] |
Signaling Pathways and Experimental Workflows
GRK2 Signaling in Cardiomyocytes
Caption: GRK2-mediated desensitization of β-adrenergic receptor signaling in cardiomyocytes.
Experimental Workflow: Studying GRK2 Function with this compound
Caption: General workflow for investigating the effects of this compound on cardiomyocyte function.
Experimental Protocols
Isolation and Culture of Adult Mouse Cardiomyocytes
This protocol is essential for obtaining high-quality primary cardiomyocytes for in vitro studies.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
70% ethanol
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (perfusion buffer with collagenase type II and CaCl2)
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin)
-
Laminin-coated culture dishes
-
Langendorff perfusion system
Procedure:
-
Anesthetize the mouse and sterilize the chest area with 70% ethanol.
-
Perform a thoracotomy to expose the heart.
-
Excise the heart and immediately place it in ice-cold perfusion buffer.
-
Cannulate the aorta onto the Langendorff apparatus.
-
Perfuse the heart with perfusion buffer to clear the blood.
-
Switch to digestion buffer and perfuse until the heart becomes flaccid.
-
Transfer the heart to a dish containing digestion buffer and gently tease the ventricles apart.
-
Gently pipette the tissue to dissociate the cells.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and aspirate the supernatant.
-
Resuspend the cells in culture medium and plate them on laminin-coated dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Cardiomyocyte Contractility Assay
This assay measures the effect of this compound on the contractile function of isolated cardiomyocytes.
Materials:
-
Isolated adult cardiomyocytes
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
IonOptix or similar video-based sarcomere length detection system
-
Microscope with a heating stage
Procedure:
-
Plate isolated cardiomyocytes in culture dishes with glass coverslip bottoms.
-
Allow the cells to attach and equilibrate.
-
Mount the dish on the microscope stage maintained at 37°C.
-
Perfuse the cells with a buffer suitable for contractility measurements.
-
Record baseline sarcomere length and shortening (contractility) using the video-based system.
-
Pre-incubate the cardiomyocytes with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) for a specified time (e.g., 10-30 minutes).[4]
-
Stimulate the cells with a β-adrenergic agonist (e.g., 100 nM isoproterenol).
-
Record the changes in sarcomere length and shortening.
-
Analyze the data to determine parameters such as fractional shortening, and contraction and relaxation velocities.[9]
FRET-Based cAMP Measurement
This protocol allows for the real-time measurement of intracellular cAMP levels in response to GRK2 inhibition.
Materials:
-
Isolated adult cardiomyocytes
-
FRET-based cAMP biosensor (e.g., delivered via adenovirus)
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the chosen biosensor)
Procedure:
-
Transduce isolated cardiomyocytes with an adenoviral vector expressing a FRET-based cAMP biosensor.
-
Culture the cells for 24-48 hours to allow for biosensor expression.
-
Mount the culture dish on the fluorescence microscope.
-
Acquire baseline FRET images.
-
Pre-treat the cells with this compound at the desired concentration.
-
Stimulate the cells with a β-adrenergic agonist.
-
Acquire a time-lapse series of FRET images to monitor the change in cAMP concentration.
-
Analyze the FRET ratio to quantify the relative changes in intracellular cAMP levels.[10][11]
Western Blotting for GRK2 and Phosphorylated Proteins
This protocol is used to assess the effect of this compound on the expression of GRK2 and the phosphorylation status of its downstream targets.
Materials:
-
Isolated adult cardiomyocytes
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-GRK2, anti-phospho-specific antibodies for PKA targets)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat isolated cardiomyocytes with this compound and/or a β-adrenergic agonist as required by the experimental design.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).[12]
Tango Assay for β-Arrestin Recruitment
This assay measures the interaction between a GPCR and β-arrestin, a key step in GPCR desensitization mediated by GRK2.[13]
Materials:
-
A suitable cell line (e.g., U2OS or HEK293) co-expressing the β-adrenergic receptor, a protease-tagged β-arrestin, and a reporter gene under the control of a transcription factor linked to the GPCR.[14][15]
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Assay medium
-
LiveBLAzer™-FRET B/G Substrate
Procedure:
-
Plate the Tango assay cells in a multi-well plate.
-
Pre-treat the cells with this compound at various concentrations.
-
Add the β-adrenergic agonist to stimulate the receptor.
-
Incubate the plate for the recommended time (e.g., 5-16 hours) to allow for reporter gene expression.[14][15]
-
Add the LiveBLAzer™-FRET B/G substrate to the wells.
-
Incubate at room temperature in the dark for approximately 2 hours.[14]
-
Measure the fluorescence at two wavelengths (e.g., blue and green emission) using a fluorescence plate reader.
-
Calculate the emission ratio to determine the extent of β-arrestin recruitment. A decrease in the ratio upon this compound treatment would indicate inhibition of GRK2-mediated receptor phosphorylation and subsequent β-arrestin interaction.
Conclusion
This compound is a powerful and selective tool for dissecting the multifaceted roles of GRK2 in cardiomyocyte physiology and pathophysiology. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the impact of GRK2 inhibition on cardiomyocyte contractility, second messenger signaling, and protein-protein interactions. By utilizing this compound in these assays, scientists can gain deeper insights into the therapeutic potential of targeting GRK2 in heart failure and other cardiovascular diseases.
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. G Protein-Coupled Receptor Kinase 2 Ablation in Cardiac Myocytes Before or After Myocardial Infarction Prevents Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Contractility Measurements Reveal Large Atrioventricular and Subtle Interventricular Differences in Cultured Unloaded Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic AMP imaging in adult cardiac myocytes reveals far-reaching beta1-adrenergic but locally confined beta2-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Application Notes and Protocols: Western Blot Analysis of GRK2-Mediated Phosphorylation Following CCG258208 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for assessing the inhibitory effect of CCG258208 on G protein-coupled receptor kinase 2 (GRK2) activity using Western blot analysis. The focus is on measuring the phosphorylation status of GRK2 substrates as an indicator of kinase inhibition.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2][3] Upon agonist activation of a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor.[4][5] This phosphorylation event promotes the binding of β-arrestins, which sterically uncouples the receptor from its G protein, leading to signal desensitization and receptor internalization.[5][6]
Elevated GRK2 expression and activity are implicated in the pathophysiology of various diseases, most notably heart failure.[5][7][8] Consequently, GRK2 has emerged as a promising therapeutic target. This compound is a potent and selective small-molecule inhibitor of GRK2.[9][10] It was developed from the paroxetine (B1678475) scaffold and demonstrates high selectivity for GRK2 over other kinases.[8]
This application note details the protocols for evaluating the efficacy of this compound by measuring the phosphorylation of a known GRK2 substrate (e.g., an agonist-activated GPCR) via immunoprecipitation and Western blot analysis.
Principle of the Assay
The inhibitory activity of this compound is quantified by assessing its ability to prevent the phosphorylation of a GRK2 substrate in a cellular context. The general workflow involves:
-
Treating cells expressing a target GPCR with this compound or a vehicle control.
-
Stimulating the GPCR with a specific agonist to activate GRK2-mediated phosphorylation.
-
Lysing the cells and isolating the total protein.
-
(Optional) Immunoprecipitating the target substrate to enrich the protein of interest.
-
Separating proteins by size using SDS-PAGE.
-
Transferring proteins to a membrane and probing with antibodies specific for the phosphorylated substrate and the total substrate.
-
Quantifying the band intensities to determine the change in phosphorylation status.
Quantitative Data: Selectivity of this compound
This compound is characterized by its high potency and selectivity for GRK2. The following table summarizes its inhibitory activity (IC50) against GRK2 and other related kinases.
| Kinase | IC50 Value | Selectivity (Fold vs. GRK2) | Reference |
| GRK2 | 30 nM | - | [9][10] |
| GRK1 | 87.3 µM | >2500-fold | [9][10] |
| GRK5 | 7.09 µM | ~230-fold | [9][10] |
| PKA | >100 µM | >3300-fold | [9][10] |
| ROCK1 | >100 µM | >3300-fold | [9][10] |
Signaling Pathway and Experimental Workflow
GRK2 Signaling and Point of Inhibition
The diagram below illustrates the canonical GPCR signaling pathway leading to desensitization and highlights the inhibitory action of this compound.
Caption: GRK2 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
This diagram outlines the complete experimental procedure from cell treatment to data analysis.
References
- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 4. Receptor and Gβγ isoform-specific interactions with G protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Studying µ-Opioid Receptor Internalization
Introduction
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that mediates the effects of opioid drugs, including potent analgesia.[1][2] Agonist binding to the MOR activates intracellular signaling pathways, primarily through inhibitory G proteins (Gi/o).[1][2][3] This activation leads to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. A critical process in regulating MOR signaling is receptor internalization, or endocytosis, which is triggered by agonist binding. This process involves the sequestration of receptors from the cell surface into intracellular compartments, leading to desensitization and downregulation of receptor signaling. The study of MOR internalization is crucial for understanding the mechanisms of opioid tolerance and for the development of novel therapeutics with improved side-effect profiles.
While the compound CCG-258208 was specified for this analysis, a comprehensive search of the scientific literature did not yield any information regarding its use in studying µ-opioid receptor internalization. Therefore, these application notes will focus on the principles and protocols for studying MOR internalization using well-characterized tools.
Key Concepts in MOR Internalization
-
Agonist-Induced Internalization: Different MOR agonists can induce varying degrees of receptor internalization. For instance, the potent agonist DAMGO robustly promotes internalization, whereas morphine is a less effective inducer of this process.
-
Role of β-arrestins: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. β-arrestins play a crucial role in mediating clathrin-dependent endocytosis of the MOR.
-
Signaling Bias: Some ligands may preferentially activate G protein signaling pathways over β-arrestin recruitment, a concept known as biased agonism. Studying internalization helps to characterize the bias of different compounds.
Experimental Protocols
Detailed methodologies for key experiments used to study MOR internalization are provided below.
Protocol 1: Quantification of MOR Internalization using Immunofluorescence Microscopy
This protocol describes the visualization and quantification of MOR internalization in cultured cells.
Materials:
-
HEK293 cells stably expressing a tagged MOR (e.g., HA-MOR or MOR-eGFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated coverslips or imaging plates
-
Agonist of interest (e.g., DAMGO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the receptor tag (if applicable)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Plating: Seed HEK293-MOR cells onto poly-D-lysine coated coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Agonist Treatment: Wash cells with serum-free medium. Treat the cells with the desired concentration of the agonist (e.g., 1 µM DAMGO) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Following treatment, wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash cells three times with PBS. If using an intracellular epitope tag, permeabilize the cells with permeabilization buffer for 10 minutes. Block non-specific binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image Acquisition and Analysis: Acquire images using a confocal microscope. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software like ImageJ.
Protocol 2: Cell Surface Receptor Quantification by ELISA
This protocol provides a quantitative measure of the number of receptors remaining on the cell surface after agonist treatment.
Materials:
-
HEK293 cells stably expressing HA-tagged MOR
-
96-well cell culture plates
-
Agonist of interest
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-HA primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Plating: Seed HEK293-HA-MOR cells into a 96-well plate and grow to confluency.
-
Agonist Treatment: Wash cells with serum-free medium and treat with the agonist at various concentrations and for different durations at 37°C.
-
Fixation: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature. Do not permeabilize the cells to ensure only surface receptors are detected.
-
Blocking: Wash the cells and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with an anti-HA primary antibody for 1.5 hours at room temperature. Wash three times with PBS.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour. Wash thoroughly. Add TMB substrate and incubate until a blue color develops.
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. A decrease in absorbance corresponds to a reduction in cell surface receptors due to internalization.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the above protocols to compare the effects of different MOR agonists on receptor internalization.
Table 1: Agonist-Induced MOR Internalization Measured by Confocal Microscopy
| Agonist (1 µM) | Time (min) | Intracellular/Membrane Fluorescence Ratio (Mean ± SEM) |
| Vehicle | 30 | 0.15 ± 0.02 |
| DAMGO | 30 | 2.5 ± 0.3 |
| Morphine | 30 | 0.8 ± 0.1 |
| Fentanyl | 30 | 1.2 ± 0.15 |
Table 2: Cell Surface MOR Levels after Agonist Treatment Measured by ELISA
| Agonist (1 µM) | Time (min) | % of Surface Receptors Remaining (Mean ± SEM) |
| Vehicle | 60 | 100 ± 5 |
| DAMGO | 60 | 35 ± 4 |
| Morphine | 60 | 85 ± 6 |
| Fentanyl | 60 | 65 ± 5 |
Visualization of Key Pathways and Workflows
Signaling Pathway of MOR Internalization
Caption: Agonist-induced µ-opioid receptor internalization pathway.
Experimental Workflow for Quantifying MOR Internalization
Caption: Workflow for immunofluorescence and ELISA-based MOR internalization assays.
References
Application Notes and Protocols: A Comparative Analysis of GRK2 Inhibition Methods
Topic: Lentiviral shRNA Knockdown of GRK2 versus CCG258208 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs).[1][2] It functions by phosphorylating activated GPCRs, which promotes the binding of β-arrestins, leading to receptor desensitization, internalization, and initiation of β-arrestin-mediated signaling cascades.[1] Beyond its canonical role in GPCR regulation, GRK2 is an integrative signaling node, interacting with numerous non-GPCR substrates to influence diverse cellular processes, including cell migration, proliferation, and angiogenesis.[3][4] Its upregulation is implicated in pathologies such as heart failure and hypertension, making it a significant therapeutic target.
This document provides a detailed comparison of two primary methods for inhibiting GRK2 function in a research setting:
-
Lentiviral shRNA Knockdown: A genetic approach that reduces GRK2 protein expression.
-
This compound Treatment: A pharmacological approach using a potent and selective small molecule inhibitor.
We will cover the mechanisms of action, present quantitative data in comparative tables, provide detailed experimental protocols, and visualize key pathways and workflows.
GRK2 Signaling Pathway
GRK2 is a central regulator of GPCR signaling. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin, which binds to the receptor and sterically hinders its interaction with G proteins, effectively terminating G protein-mediated signaling.
Method 1: Lentiviral shRNA Knockdown of GRK2
This genetic method utilizes RNA interference (RNAi) to achieve a stable and long-term reduction of GRK2 protein expression by targeting its mRNA for degradation.
Mechanism of Action
A short hairpin RNA (shRNA) sequence targeting GRK2 mRNA is cloned into a lentiviral vector. Once the lentivirus transduces a target cell, its RNA genome is reverse-transcribed and integrated into the host cell's genome. The cell's transcriptional machinery then constitutively expresses the shRNA, which is processed by the Dicer enzyme complex into a small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which seeks out and cleaves the complementary GRK2 mRNA, thereby preventing its translation into protein and effectively "knocking down" GRK2 levels.
Application Notes
-
Advantages:
-
Stable & Long-Term: Integration into the host genome allows for persistent suppression of GRK2, ideal for studying chronic effects of GRK2 loss.
-
High Efficiency: Lentiviruses can transduce a wide variety of cell types, including non-dividing cells like neurons, with high efficiency.
-
In Vivo Feasibility: Concentrated lentiviral particles can be used for in vivo studies in animal models.
-
-
Disadvantages:
-
Potential Off-Target Effects: The shRNA may inadvertently silence other genes with similar sequences.
-
Irreversibility: The genetic modification is permanent, precluding studies on the acute reversal of GRK2 inhibition.
-
Time & Labor Intensive: The process of vector cloning, virus production, and titration is complex and time-consuming.
-
Insertional Mutagenesis: Random integration of the viral genome carries a small risk of disrupting endogenous gene function.
-
Quantitative Data Summary
| Model System | Knockdown Efficiency | Key Finding | Reference |
| Human Mast Cells (HMC-1) | ~70-80% (mRNA) | GRK2 knockdown enhances C3a-induced Ca2+ mobilization. | |
| ABC-DLBCL Cells (OCI-Ly3) | >90% (protein) | GRK2 knockdown leads to increased IL-6 and IL-10 production and enhanced cell proliferation. | |
| Mouse Model (shGRK2) | Significant reduction | Global GRK2 knockdown results in spontaneous hypertension and altered vascular GPCR signaling. | |
| Mouse VSMCs | Significant reduction | Enhanced ERK1/2 and Akt signaling in response to GPCR agonists. |
Protocol: Lentiviral shRNA Production and Transduction
This protocol provides a general workflow. Specifics must be optimized for the target cell line and shRNA construct.
Part 1: Lentivirus Production in HEK293T Cells
-
Plasmid Preparation: Acquire a lentiviral transfer vector containing a validated shRNA sequence targeting GRK2 (and a non-targeting control) along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.
-
Cell Seeding: Day 1, seed 5x106 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at transfection.
-
Transfection: Day 2, prepare the transfection mix. For a 10 cm dish, mix the transfer plasmid (10 µg), packaging plasmid (7.5 µg), and envelope plasmid (2.5 µg) in 500 µL of serum-free medium. Add a transfection reagent (e.g., Lipofectamine 2000 or PEI) according to the manufacturer's protocol, incubate, and add dropwise to the cells.
-
Virus Harvest:
-
Day 3 (16-24 hours post-transfection): Gently replace the medium with fresh, complete medium (DMEM + 10% FBS).
-
Day 4 (48 hours post-transfection): Collect the virus-containing supernatant and store at 4°C. Add fresh medium to the cells.
-
Day 5 (72 hours post-transfection): Collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Concentration (Optional but recommended for in vivo use):
-
Centrifuge the pooled supernatant at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or by using a precipitation solution (e.g., Lenti-X Concentrator).
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM and aliquot for storage at -80°C.
-
Part 2: Cell Transduction and Knockdown Validation
-
Titration: Determine the viral titer (infectious units per mL) using a method such as qPCR for integrated provirus or by transducing a reporter cell line and counting fluorescent colonies.
-
Transduction:
-
Seed target cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing Polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentivirus at a desired Multiplicity of Infection (MOI).
-
Incubate for 24-72 hours.
-
-
Selection (if applicable): If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), replace the medium with fresh medium containing the appropriate antibiotic concentration 48-72 hours post-transduction.
-
Validation: After selection (typically 7-10 days), expand the stable cell line. Validate GRK2 knockdown by harvesting cell lysates and performing Western blotting or qPCR to quantify protein and mRNA levels, respectively, compared to cells transduced with a non-targeting control shRNA.
Method 2: this compound Treatment
This pharmacological method uses a reversible, small-molecule inhibitor to acutely block the catalytic activity of GRK2.
Mechanism of Action
This compound is a potent and selective inhibitor of GRK2. Developed from a paroxetine (B1678475) scaffold, it functions as an ATP-competitive inhibitor, binding to the kinase domain of GRK2 and preventing the phosphorylation of its substrates (e.g., activated GPCRs). This inhibition blocks the first step in receptor desensitization, thereby enhancing and prolonging GPCR signaling.
Application Notes
-
Advantages:
-
Acute & Reversible: Inhibition is rapid and can be reversed by washing out the compound, allowing for precise temporal control.
-
Dose-Dependent: The degree of inhibition can be easily modulated by varying the compound concentration.
-
High Throughput: Suitable for screening applications in multi-well plate formats.
-
Clinically Relevant: As a small molecule, it represents a more direct path toward therapeutic development.
-
-
Disadvantages:
-
Off-Target Effects: Although highly selective, potential inhibition of other kinases at high concentrations cannot be ruled out.
-
Pharmacokinetics: In vivo efficacy depends on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility/Stability: Small molecules may have issues with solubility in aqueous buffers and stability over time.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Key Finding | Reference |
| IC50 (GRK2) | 30 nM | N/A (Biochemical Assay) | Potent inhibition of GRK2 kinase activity. | |
| IC50 (GRK1) | 87.3 µM | N/A (Biochemical Assay) | >2500-fold selectivity over GRK1. | |
| IC50 (GRK5) | 7.09 µM | N/A (Biochemical Assay) | ~230-fold selectivity over GRK5. | |
| Effective Concentration | 0.1 µM | Mouse Cardiomyocytes | Significantly increased cAMP levels and contractility in response to isoproterenol. | |
| Effective Concentration | 20 µM | HEK293 & U2OS Cells | Blocked internalization of the µ-opioid receptor. | |
| In Vivo Dosage | 2 mg/kg | Göttingen mini-swine | Acutely enhanced dobutamine (B195870) inotropic responses in a heart failure model. | |
| In Vivo Dosage | 10 mg/kg (IP) | CD-1 Mice | Plasma levels exceeded the GRK2 IC50 for seven hours. |
Protocol: this compound Preparation and Administration
Part 1: In Vitro Treatment
-
Stock Solution Preparation: this compound hydrochloride is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).
-
Example: To achieve a 1 µM final concentration from a 10 mM stock, perform a 1:10,000 dilution. This can be done via serial dilutions.
-
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
For pre-treatment protocols, remove the existing medium and replace it with the medium containing this compound. Incubate for a specified time (e.g., 10-30 minutes) before adding an agonist.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
-
Assay: Perform the desired downstream functional assay (e.g., cAMP measurement, receptor internalization, Western blot for downstream signaling).
Part 2: In Vivo Administration (Mouse Model Example)
-
Formulation: For intraperitoneal (IP) injection, this compound can be formulated. A sample formulation involves dissolving the compound in a vehicle suitable for animal administration. MedChemExpress suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always consult specific literature for validated formulations.
-
Dosage Calculation: Calculate the required volume to inject based on the animal's body weight and the desired dose (e.g., 10 mg/kg).
-
Administration: Administer the compound via the chosen route (e.g., IP injection).
-
Time Course: Collect tissues or perform functional measurements at time points determined by the compound's pharmacokinetics and the experimental design.
-
Controls: Always include a vehicle-treated control group of animals.
Comparative Analysis and Workflow
The choice between lentiviral shRNA knockdown and this compound treatment depends entirely on the scientific question being addressed.
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | GRK2 mRNA | GRK2 Protein (ATP Binding Site) |
| Effect | Reduced protein synthesis | Inhibition of kinase activity |
| Onset | Slow (days to weeks) | Rapid (minutes) |
| Duration | Stable, long-term | Transient, depends on PK/washout |
| Reversibility | No (permanent genetic change) | Yes (reversible binding) |
| Control | MOI-dependent | Dose-dependent |
| Specificity | Potential RNAi off-targets | Potential off-target kinase inhibition |
| Best For | Studying developmental roles, chronic disease models, consequences of protein loss. | Studying acute signaling events, validating pharmacological strategies, high-throughput screening. |
Comparative Experimental Workflow
The following diagram illustrates the distinct workflows for implementing each GRK2 inhibition strategy.
References
- 1. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 3. G protein–coupled receptor kinase 2 (GRK2) modulation and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCG258208 Concentration for Maximum GRK2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CCG258208 for the effective and selective inhibition of G protein-coupled receptor kinase 2 (GRK2). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its mechanism of action is through direct binding to the active site of GRK2, thereby preventing the phosphorylation of its substrates.[3][4] This inhibition can help to restore the normal signaling of G protein-coupled receptors (GPCRs), which is often dysregulated in conditions like heart failure.[5]
Q2: What is the recommended concentration range for using this compound in in vitro experiments?
The optimal concentration of this compound will depend on the specific assay and cell type. However, based on available data, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. This compound has a reported IC50 of 30 nM for GRK2. For cell-based assays, such as in cardiomyocytes, concentrations between 0.1 µM and 1 µM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How selective is this compound for GRK2?
This compound exhibits high selectivity for GRK2 over other related kinases. It is reported to be 230-fold more selective for GRK2 than for GRK5 and over 2500-fold more selective than for GRK1, PKA, and ROCK1. A kinome scan of 104 kinases also demonstrated its high selectivity for the GRK2 subfamily.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for GRK2, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. A kinome scan revealed some minor off-target activity at a concentration of 1 µM. It is important to note that this compound is a derivative of paroxetine, a serotonin (B10506) reuptake inhibitor. However, studies have shown that this compound does not readily cross the blood-brain barrier, minimizing the risk of off-target effects associated with serotonin reuptake inhibition in vivo.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo use, specific formulations in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been described. Stock solutions should be stored at -20°C or -80°C for long-term stability. Always refer to the manufacturer's instructions for specific storage recommendations.
Data Summary
This compound Inhibitory Activity
| Target | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | |
| GRK5 | 7.09 µM | 230-fold | |
| GRK1 | 87.3 µM | >2500-fold | |
| PKA | >100 µM | >2500-fold | |
| ROCK1 | >100 µM | >2500-fold |
Recommended Concentration Ranges for Experiments
| Experiment Type | Organism/Cell Type | Recommended Concentration | Reference |
| In Vitro Kinase Assay | Purified GRK2 | 1 nM - 10 µM (for IC50 determination) | |
| Cell-Based Assay | Mouse Cardiomyocytes | 0.1 µM - 1 µM | |
| Cell-Based Assay | HEK293, U2OS | ~20 µM (for MOR internalization) | |
| In Vivo | CD-1 Mice | 10 mg/kg (intraperitoneal injection) | |
| In Vivo | Post-MI Mice | 0.1, 0.5, 2 mg/kg |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for GRK2 in an In Vitro Kinase Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against purified GRK2. Specific components and conditions may need to be optimized for your laboratory's setup.
Materials:
-
Purified, active GRK2 enzyme
-
GRK2 substrate (e.g., a purified GPCR or a peptide substrate)
-
This compound
-
ATP (at a concentration near the Km for GRK2)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound: Create a 10-point, 2-fold serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 10 µM). Include a no-inhibitor control (vehicle only, e.g., DMSO).
-
Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the GRK2 enzyme and its substrate in the kinase assay buffer. The final concentration of the enzyme should be in the linear range of the assay.
-
Add inhibitor and enzyme mix to the plate: To each well of the assay plate, add the serially diluted this compound or vehicle control. Then, add the kinase reaction mix to each well to initiate the reaction.
-
Add ATP to start the reaction: Add ATP to each well to start the kinase reaction. The final volume in each well should be consistent.
-
Incubate the reaction: Incubate the plate at the optimal temperature for the GRK2 enzyme (e.g., 30°C) for a predetermined amount of time, ensuring the reaction is in the linear phase.
-
Stop the reaction and detect the signal: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, and then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data analysis: Measure the luminescence using a plate reader. Plot the percentage of GRK2 inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Troubleshooting CCG258208 solubility issues in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208, in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when preparing solutions of this compound for experimental use.
Q1: My this compound hydrochloride powder is not dissolving in my aqueous buffer. What should I do first?
A1: It is highly recommended to first prepare a concentrated stock solution of this compound hydrochloride in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating a high-concentration stock.[1][2] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid any potential off-target effects on your biological system.[1]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[1][3] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To overcome this, several formulation strategies can be employed. The following table summarizes tested solvent systems that can achieve a concentration of at least 2.08 mg/mL.
Q3: Are there any physical methods I can use to aid dissolution?
A3: Yes. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be effective in aiding the dissolution of this compound hydrochloride. An ultrasonic cleaner is recommended over an ultrasonic disruptor. However, exercise caution with heat-sensitive compounds.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: Recommended Solvent Formulations
The following table provides detailed protocols for preparing this compound hydrochloride solutions. It is recommended to add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.
| Formulation | Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) |
| 4 | PBS | 50 mg/mL (102.26 mM) |
Experimental Protocols
Protocol 1: Preparation of a 2.08 mg/mL Working Solution in a Multi-Component Vehicle
-
Start by preparing a 20.8 mg/mL stock solution of this compound hydrochloride in 100% DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
To this mixture, add 50 µL of Tween-80 and mix again until homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
If any precipitation is observed, gentle warming or sonication can be used to clarify the solution.
Protocol 2: Preparation of a 2.08 mg/mL Working Solution with SBE-β-CD
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Protocol 3: Preparation of a 50 mg/mL Solution in PBS
-
Directly dissolve this compound hydrochloride in Phosphate Buffered Saline (PBS).
-
Use ultrasonication to aid dissolution and achieve a clear solution.
Visualizations
Signaling Pathway of GRK2 Inhibition by this compound
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Solubility
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Preventing Off-Target Effects of CCG-258208 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the novel Rho/MRTF/SRF pathway inhibitor, CCG-258208. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to potential off-target effects in cellular assays, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CCG-258208?
CCG-258208 is a potent small molecule inhibitor of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It is designed to disrupt the interaction between MRTF-A and SRF, thereby preventing the transcription of downstream target genes involved in cell migration and fibrosis.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like CCG-258208?
Off-target effects occur when a compound like CCG-258208 binds to and alters the function of proteins other than its intended target (MRTF/SRF).[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1]
Q3: What are the initial signs of potential off-target effects in my experiments with CCG-258208?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The cellular phenotype observed after CCG-258208 treatment differs from the phenotype seen when the target protein (MRTF-A or SRF) is knocked down using techniques like siRNA or CRISPR/Cas9.[1]
-
High Concentration Requirement: The effective concentration of CCG-258208 in your cellular assay is significantly higher than its biochemical potency (e.g., IC50) for the MRTF/SRF target.[1][2]
-
Inconsistent Results with Structurally Different Inhibitors: Employing an alternative inhibitor of the MRTF/SRF pathway with a different chemical structure results in a varied or absent phenotype.
-
Unexpected Cellular Toxicity: The observed cell death or altered morphology is not consistent with the known function of the MRTF/SRF pathway.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of CCG-258208 regularly. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Inaccurate Concentration | Verify the concentration of your stock solution using techniques like HPLC. Ensure accurate dilution for working concentrations. |
| Cell Line Variability | Maintain consistent cell passage numbers and culture conditions. Periodically perform cell line authentication. |
Issue 2: Observed Phenotype Does Not Match Genetic Knockdown
| Potential Cause | Recommended Solution |
| Off-Target Effects | Perform a dose-response experiment to determine the minimal effective concentration. Use a structurally unrelated MRTF/SRF inhibitor as a control. |
| Incomplete Knockdown | Confirm the knockdown efficiency of your siRNA or CRISPR-Cas9 system via Western blot or qPCR. |
| Compensation Mechanisms | Cellular pathways may adapt to the long-term absence of a protein in knockdown models, which may not occur with acute small molecule inhibition. Consider using inducible knockdown systems for comparison. |
Issue 3: High Cellular Toxicity
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | Lower the concentration of CCG-258208. Reduce the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Cellular Stress | Optimize cell seeding density and ensure cells are healthy before treatment. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration range of CCG-258208 that effectively inhibits the target pathway with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a serial dilution of CCG-258208 (e.g., 10-point, 2-fold dilutions) in the appropriate cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of CCG-258208. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based luminescence assay or a fluorescence-based assay using Calcein-AM and Hoechst stain.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the EC50 (effective concentration) and the TC50 (toxic concentration).
Illustrative Data:
| Concentration (µM) | % Target Inhibition | % Cell Viability |
| 0.01 | 5 | 100 |
| 0.1 | 45 | 98 |
| 1 | 92 | 95 |
| 10 | 98 | 60 |
| 100 | 99 | 15 |
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm that CCG-258208 directly binds to its intended target, MRTF-A, within the cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a specific concentration of CCG-258208 for a defined period.
-
Harvest and Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heating: Aliquot the cell lysate and heat the samples to a range of different temperatures.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble MRTF-A in each sample using Western blotting.
-
Data Analysis: Plot the amount of soluble MRTF-A as a function of temperature for both the vehicle and CCG-258208-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Visualizations
Caption: A workflow for investigating suspected off-target effects.
Caption: The signaling pathway targeted by CCG-258208.
References
How to assess the stability of CCG258208 in solution
Welcome to the technical support center for CCG258208. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing stock solutions of this compound hydrochloride, DMSO is recommended. It is highly soluble in DMSO, up to 250 mg/mL (511.31 mM), though ultrasonic assistance may be needed.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions of this compound hydrochloride should be stored under the following conditions to ensure stability:
For optimal stability, it is recommended to store solutions in tightly sealed containers, protected from moisture. For powdered this compound, storage at -20°C for up to 3 years is recommended.
Q3: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Confirm Concentration: Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit in that specific medium.
-
Adjust pH: The solubility of this compound may be pH-dependent. Experiment with different pH values within the tolerated range of your assay.
-
Use Co-solvents: For in vivo or cell-based assays, consider using a co-solvent system. Several formulations have been reported to achieve clear solutions at concentrations of ≥ 2.08 mg/mL.
-
Sonication/Heating: Gentle heating and/or sonication can help dissolve precipitates that may have formed during preparation.
Q4: How does the hydrochloride salt form of this compound affect its stability?
A4: The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free base form. This makes it more suitable for use in aqueous solutions for biological assays.
Troubleshooting Guide: Solution Stability
This guide provides a systematic approach to identifying and resolving common stability issues with this compound in solution.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of biological activity in an assay over time | Compound degradation in the assay medium. | 1. Perform a time-course stability study (see Protocol 1).2. Prepare fresh working solutions immediately before each experiment.3. If degradation is confirmed, identify degradation products via LC-MS to understand the mechanism (e.g., hydrolysis, oxidation). |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution | Chemical degradation of this compound. | 1. Analyze the degradation products to understand the degradation pathway.2. Adjust solution parameters to mitigate the specific degradation mechanism (e.g., modify pH, add antioxidants if oxidation is suspected, protect from light). |
| Precipitation in stock solution upon freeze-thaw cycles | Poor solubility at lower temperatures or absorption of water. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.2. Ensure the use of anhydrous DMSO and tightly sealed vials to prevent moisture absorption.3. Before use, thaw the aliquot at room temperature and vortex to ensure complete dissolution. |
| Inconsistent results between experiments | Variability in solution preparation or storage. | 1. Standardize the protocol for solution preparation, including solvent quality and mixing procedures.2. Adhere strictly to recommended storage conditions and durations.3. Prepare fresh dilutions from a stable stock solution for each experiment. |
Experimental Protocols
Protocol 1: Assessing Chemical Stability of this compound in Aqueous Buffer
This protocol outlines a method to evaluate the chemical stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS analysis.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to your final working concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, cell culture medium).
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution. If necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Centrifuge to remove any precipitated salts or proteins and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline reference.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 25°C or 37°C). Protect from light if photostability is a concern.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and process them as described in step 3.
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. A significant decrease in the main peak area, along with the appearance of new peaks, indicates degradation.
Protocol 2: In Vitro and In Vivo Solution Formulations
The following table summarizes established solvent formulations for this compound hydrochloride to achieve a clear solution.
| Formulation | Composition | Achieved Solubility | Reference |
| In Vitro | 100% DMSO | 250 mg/mL (511.31 mM) | |
| In Vitro | H₂O | 50 mg/mL (102.26 mM) | |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.25 mM) | |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) | |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) |
Visual Guides
References
Technical Support Center: Enhancing In Vivo Bioavailability of CCG258208
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 30 nM.[1][2][3] It demonstrates significant selectivity over other kinases like GRK5, GRK1, PKA, and ROCK1.[1][2][3] The primary mechanism of action of this compound involves the inhibition of GRK2, a key enzyme in the desensitization of G protein-coupled receptors (GPCRs). In conditions like heart failure, GRK2 is upregulated, leading to diminished signaling from crucial receptors such as β-adrenergic receptors. By inhibiting GRK2, this compound aims to restore normal GPCR signaling, which has shown therapeutic potential in preclinical models of heart failure.[4][5]
Q2: What are the known physicochemical properties of this compound that might affect its in vivo bioavailability?
A2: While specific quantitative data on the aqueous solubility and permeability of this compound is not extensively detailed in the provided search results, it is a small molecule inhibitor, and compounds of this nature often face challenges with aqueous solubility. The hydrochloride salt form of this compound is noted to have enhanced water solubility and stability compared to the free base.[1][2] In vivo studies have utilized various formulations to administer this compound, suggesting that its inherent solubility may not be sufficient for direct administration in simple aqueous vehicles.[2][3]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: Based on available information, several formulations have been suggested for in vivo administration of this compound. The choice of formulation will depend on the route of administration and the specific experimental requirements.
| Formulation Component | Example Vehicle Composition | Route of Administration | Reference |
| Co-solvents | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal (IP) | [3] |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (IP) | [2][3] |
| Lipid-based | 10% DMSO, 90% Corn Oil | Intraperitoneal (IP) | [2][3] |
| Aqueous | PBS (with ultrasonication) | Not specified | [3] |
Note: It is crucial to prepare these formulations fresh and ensure the complete dissolution of the compound. A visual inspection for any precipitation before administration is essential. For oral administration, formulations that enhance solubility and protect the compound from first-pass metabolism should be considered.
II. Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with this compound.
Problem 1: Low or Variable Bioavailability After Oral Administration
-
Symptoms: Inconsistent plasma concentrations of this compound between animals or lower than expected exposure.
-
Possible Causes:
-
Poor Aqueous Solubility: this compound may not dissolve sufficiently in the gastrointestinal fluids.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.
-
-
Solutions:
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[6][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.[6][9]
-
-
Prodrug Approach: Designing a prodrug of this compound could temporarily mask features that limit its absorption and then release the active compound in vivo.[10][11]
-
Problem 2: Precipitation of this compound Upon Injection
-
Symptoms: Visible precipitation in the formulation vial or at the injection site. This can lead to inaccurate dosing and local irritation.
-
Possible Causes:
-
Inadequate Solubilization: The chosen vehicle may not be sufficient to maintain this compound in solution at the desired concentration.
-
Vehicle-Physiological Fluid Immiscibility: The formulation may not be compatible with the physiological pH or composition at the injection site, causing the compound to crash out.
-
-
Solutions:
-
Re-evaluate the Formulation:
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound during preparation.[2] However, ensure the compound's stability under these conditions.
-
Problem 3: Inconsistent Efficacy in Animal Models
-
Symptoms: High variability in the therapeutic response between animals receiving the same dose.
-
Possible Causes:
-
Variable Bioavailability: As discussed in Problem 1, inconsistent absorption will lead to variable plasma concentrations and target engagement.
-
Inaccurate Dosing: Errors in formulation preparation or administration.
-
-
Solutions:
-
Improve Formulation Robustness: Select a formulation that provides consistent and predictable bioavailability.
-
Refine Dosing Technique: Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct studies to correlate the plasma concentration of this compound with the observed therapeutic effect. This will help determine the target exposure needed for efficacy.
-
III. Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Intraperitoneal Injection
-
Materials: this compound hydrochloride, DMSO, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), sterile saline (0.9% NaCl).
-
Preparation of 20% SBE-β-CD in Saline: Dissolve 2g of SBE-β-CD in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.
-
Preparation of this compound Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Final Formulation Preparation (for a 1 mL working solution): a. Take 100 µL of the 20.8 mg/mL this compound DMSO stock solution. b. Add it to 900 µL of the 20% SBE-β-CD in saline solution. c. Vortex thoroughly until the solution is clear. This will result in a final formulation with 10% DMSO.
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection.
IV. Visualizations
Caption: Simplified signaling pathway of GPCR desensitization mediated by GRK2 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing low bioavailability of this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride (GRK2-IN-1 hydrochloride) | G protein-coupled Bile Acid Receptor | | Invivochem [invivochem.com]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing CCG-258208 Toxicity in Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage and mitigate potential toxicity associated with the novel small molecule, CCG-258208, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common initial signs of CCG-258208 toxicity in cell culture?
A1: Initial indicators of toxicity can include a sudden decrease in cell proliferation, changes in cell morphology (e.g., rounding, detachment), increased presence of floating dead cells, or a significant drop in metabolic activity as measured by assays like MTT or resazurin.
Q2: How can I determine the optimal, non-toxic working concentration of CCG-258208 for my long-term experiments?
A2: Establishing a dose-response curve is critical. This allows you to identify the concentration that elicits the desired biological effect while minimizing cytotoxicity. It is recommended to perform a short-term (e.g., 24-72 hours) viability assay across a wide range of CCG-258208 concentrations to determine the EC50 (half-maximal effective concentration) for your desired effect and the CC50 (half-maximal cytotoxic concentration). For long-term studies, a concentration well below the CC50 should be used.
Q3: Could the solvent used to dissolve CCG-258208 be contributing to the observed toxicity?
A3: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure. Always include a vehicle control (cells treated with the same concentration of solvent used to deliver CCG-258208) in your experiments.[1][2] The final solvent concentration in the culture medium should typically be kept below 0.1-0.5%.[1]
Q4: What are some general strategies to reduce the toxicity of CCG-258208 in long-term cultures?
A4: Several strategies can be employed:
-
Optimize Concentration and Exposure: Use the lowest effective concentration for the shortest necessary duration.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed dosing strategy where the compound is added for a specific period and then washed out.
-
Media Refreshment: Regularly replace the culture medium with fresh medium containing the compound to remove metabolic byproducts and ensure a stable compound concentration.[2]
-
Use of Cytoprotective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine (NAC) may be beneficial.[3]
-
Serum Concentration: In some instances, increasing the serum concentration in the medium can help mitigate toxicity by binding to the compound and reducing its free, active concentration.[3]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After Initial Treatment
| Possible Cause | Recommended Solution |
| CCG-258208 Concentration is Too High | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations.[1][4] |
| Solvent Toxicity | Run a vehicle-only control to assess the toxicity of the solvent at the working concentration. Ensure the final solvent concentration is below 0.5%.[1][2] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive. Consider testing CCG-258208 on a different, more robust cell line to compare toxicity profiles.[3] |
| Compound Instability | Ensure the compound is properly stored and handle. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] |
Issue 2: Gradual Increase in Cell Death Over Time in Long-Term Culture
| Possible Cause | Recommended Solution |
| Cumulative Toxicity | Reduce the concentration of CCG-258208 for long-term exposure. Consider intermittent dosing schedules (e.g., 2 days on, 1 day off). |
| Metabolite Toxicity | The metabolic breakdown of CCG-258208 by cells may produce toxic byproducts. Increase the frequency of media changes to remove these metabolites. |
| Induction of Apoptosis or Senescence | Long-term target inhibition may trigger programmed cell death or senescence.[5] Analyze cells for markers of apoptosis (e.g., caspase-3/7 activity) or senescence (e.g., β-galactosidase staining). |
| Nutrient Depletion | Increased metabolic activity due to the compound can lead to faster depletion of essential nutrients from the medium.[6] Ensure regular media changes with fresh, complete growth medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CCG-258208 using a Dose-Response Viability Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of CCG-258208 in complete culture medium. A typical starting range might be from 100 µM down to 0.1 µM. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable viability assay, such as MTT, MTS, or a live/dead cell stain, to determine the percentage of viable cells relative to the untreated control.
-
Data Analysis: Plot the cell viability against the log of the CCG-258208 concentration to generate a dose-response curve and calculate the CC50 value.
Visual Guides
Caption: Troubleshooting workflow for addressing CCG-258208 toxicity.
Caption: Potential off-target toxicity pathway via oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
Technical Support Center: Minimizing Variability in Experiments with CCG258208
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure reproducible results in your experiments using the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2)[1][2]. Its primary mechanism of action is to prevent the desensitization of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, by inhibiting GRK2-mediated phosphorylation of the activated receptor. This inhibition enhances downstream signaling, making it a valuable tool for research in areas like heart failure, where GPCR signaling is often dysregulated[1][2].
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed vials to prevent degradation from moisture and repeated freeze-thaw cycles[2][3]. For cell culture experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistent compound activity[4].
Q3: Is this compound selective for GRK2? Are there any known off-target effects?
A3: this compound is highly selective for GRK2. However, kinome scan data has shown some minor off-target activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1)[5]. While the inhibitory effect on ROCK1 is significantly less potent than on GRK2, it is a crucial factor to consider when designing experiments and interpreting data.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common issue that can obscure the true effect of this compound. This section provides potential causes and solutions to improve the consistency of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | Solution: Ensure complete solubilization of this compound in DMSO to prepare a clear stock solution. For working solutions, dilute the stock in pre-warmed cell culture media and mix thoroughly before adding to cells. Prepare fresh working solutions for each experiment to avoid degradation. |
| Variability in Cell Health and Density | Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Seed cells at a uniform density across all wells of a microplate to minimize the "edge effect." Visually inspect cells for consistent morphology and confluence before adding the compound. |
| Inconsistent Incubation Times | Solution: Standardize all incubation times for compound treatment and subsequent assay steps. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to all wells. |
| Compound Instability in Culture Media | Solution: While specific data on the half-life of this compound in cell culture media is not readily available, it is a potential source of variability in long-term experiments. For incubations longer than 24 hours, consider replenishing the media with fresh this compound. |
Issue 2: Unexpected or Off-Target Effects
Observing cellular effects that are not consistent with GRK2 inhibition may indicate off-target activity.
| Potential Cause | Troubleshooting Steps |
| ROCK1 Inhibition | Solution: To investigate if the observed phenotype is due to off-target ROCK1 inhibition, include a control experiment using a selective ROCK1 inhibitor (e.g., Y-27632). If the ROCK1 inhibitor phenocopies the effect of this compound, it suggests a contribution from ROCK1 inhibition. |
| Solvent Toxicity | Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture media is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to account for any solvent-induced effects. |
| Compound Purity | Solution: Impurities in the compound powder can lead to unexpected biological activities. Whenever possible, use a high-purity batch of this compound and obtain a certificate of analysis from the supplier. |
Experimental Protocols & Data Presentation
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against GRK2 and other kinases, highlighting its selectivity.
| Kinase | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 30 | - |
| GRK5 | 7,090 | ~236-fold |
| GRK1 | 87,300 | ~2910-fold |
| PKA | >100,000 | >3333-fold |
| ROCK1 | ~15,000 | ~500-fold |
Data compiled from publicly available sources.
Detailed Protocol: Western Blot for Phospho-Phospholamban (p-PLB) in Cardiomyocytes
This protocol provides a method to assess the downstream effects of GRK2 inhibition by this compound on a key substrate in cardiomyocytes.
1. Cell Culture and Treatment:
-
Plate primary or iPSC-derived cardiomyocytes at a suitable density in a 6-well plate.
-
Allow cells to adhere and recover for 24-48 hours.
-
Prepare a working solution of this compound in pre-warmed culture media.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) for the specified time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Stimulate the cells with a β-adrenergic agonist (e.g., 1 µM isoproterenol) for the last 10 minutes of the this compound treatment.
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PLB (Ser16) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total PLB or a housekeeping protein like GAPDH.
Visualizations
Signaling Pathway of GRK2 Inhibition by this compound
Caption: GRK2 inhibition by this compound prevents GPCR desensitization, enhancing downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general workflow for studying the effects of this compound in a cell-based assay.
Troubleshooting Logic for Unexpected Results
Caption: A decision-making flowchart for troubleshooting unexpected results with this compound.
References
Best practices for storing and handling CCG258208
This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as GRK2-IN-1, is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] It has an IC50 of 30 nM for GRK2, demonstrating high selectivity over other kinases such as GRK1, GRK5, PKA, and ROCK1.[1][3][4] Its primary application in research is in the study of heart failure.[1][3][4]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the compound's stability and activity. Recommendations for storage are as follows:
-
Powder: Store at -20°C for up to three years or at 4°C for up to two years.[3] It is essential to keep the product in a sealed container and protect it from moisture.[3]
-
In Solvent: Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[3][4] Avoid repeated freeze-thaw cycles.[3]
Q3: How do I reconstitute this compound?
A3: this compound can be dissolved in DMSO to prepare stock solutions.[3] For in vivo studies, various formulations can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for in vivo use is a formulation of 10% DMSO and 90% corn oil.[3]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: In studies with mouse cardiomyocytes, this compound has been shown to significantly increase contractility at concentrations as low as 0.1 μM.[1][3] Effective concentrations in these experiments ranged from 0.1 μM to 1 μM with an incubation time of 10 minutes.[1][3]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound has been used in animal models.[1][3] For instance, a single intraperitoneal injection of 10 mg/kg in CD-1 mice demonstrated a half-life sufficient to maintain plasma drug levels above the GRK2 IC50 for seven hours.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to compound degradation. | Ensure the compound is stored as recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] |
| Inaccurate concentration of the stock solution. | Verify the calculations for the stock solution concentration. Use a calibrated balance for weighing the powder. | |
| Precipitation of the compound in media | Low solubility in the aqueous buffer. | The hydrochloride salt form of this compound generally has better water solubility and stability.[1] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced toxicity and precipitation. |
| Low or no observable biological activity | The compound has degraded. | Use a fresh vial of the compound or prepare a new stock solution. Confirm the compound's activity with a positive control. |
| The concentration used is too low. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C24H26ClFN4O4 | [3] |
| Molecular Weight | 488.94 | [3] |
| Appearance | White to off-white solid powder | [3] |
| IC50 (GRK2) | 30 nM | [1][2][3] |
| IC50 (GRK5) | 7.09 μM | [1][3][4] |
| IC50 (GRK1) | 87.3 μM | [1][3][4] |
Experimental Protocols
In Vitro Cardiomyocyte Contractility Assay
-
Cell Culture: Plate mouse cardiomyocytes at the desired density in an appropriate culture medium and allow them to adhere overnight.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve final working concentrations (e.g., 0.1, 0.5, and 1 μM).[3]
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Measurement of Contractility: Measure cardiomyocyte contractility using an appropriate method, such as video-based edge detection or calcium imaging.
-
Data Analysis: Quantify the changes in contractility parameters (e.g., amplitude and velocity of contraction and relaxation) and compare the results from the treated groups to the vehicle control.
In Vivo Pharmacokinetic Study
-
Animal Model: Use CD-1 mice for the study.[3]
-
Formulation Preparation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline).[3]
-
Administration: Administer a single 10 mg/kg dose of this compound via intraperitoneal injection.[1][3]
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood samples to isolate plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, and AUC.
Visualized Pathways and Workflows
Caption: Signaling pathway of β-adrenergic receptors and inhibition by this compound.
Caption: Experimental workflow for the in vitro cardiomyocyte contractility assay.
References
Technical Support Center: Overcoming Resistance to MKL1/MRTF-A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MKL1/MRTF-A inhibitors, such as CCG-258208, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CCG-258208 and other MKL1/MRTF-A inhibitors?
A1: CCG-258208 is presumed to be an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway plays a crucial role in gene transcription related to cell proliferation, migration, and cytoskeletal dynamics.[1][2] MKL1 (also known as MRTF-A) is a coactivator of SRF.[1] In response to Rho GTPase signaling, MKL1 translocates to the nucleus, binds to SRF, and initiates the transcription of target genes. Inhibitors of this pathway, like CCG-1423 and CCG-257081, are designed to disrupt the MKL1/SRF interaction or prevent MKL1 nuclear translocation, thereby inhibiting the downstream gene expression that contributes to cancer cell proliferation and survival.[1][2][3]
Q2: My cells have developed resistance to our MKL1/MRTF-A inhibitor. What are the potential mechanisms?
A2: Resistance to MKL1/MRTF-A inhibitors can arise through several mechanisms. One key mechanism involves the activation of alternative signaling pathways that bypass the need for MKL1/SRF-mediated transcription. A notable example is the non-canonical activation of the Hedgehog (HH) signaling pathway. In some resistant cancer cells, particularly in basal cell carcinomas, active SRF and its coactivator MKL1 can form a protein complex with the Hedgehog transcription factor GLI1, leading to the amplification of GLI1's transcriptional activity and promoting cell survival despite MKL1/SRF inhibition.
Another potential mechanism is the increased nuclear accumulation of MKL1. Cells that maintain high levels of nuclear MKL1 may be less responsive to inhibitors that target its cytoplasmic-nuclear shuttling.
Q3: How can I determine if my resistant cell line has activated a bypass pathway?
A3: To investigate the activation of bypass pathways, you can perform molecular analyses to compare your resistant cell line to the parental, sensitive cell line. A key indicator of non-canonical Hedgehog pathway activation is the formation of a protein complex between MKL1 and GLI1. This can be assessed using co-immunoprecipitation (Co-IP) followed by Western blotting. Additionally, examining the nuclear localization of MKL1 through cellular fractionation and Western blotting can provide insights into resistance.
Q4: Are there combination therapy strategies to overcome resistance?
A4: Yes, combination therapies are a promising approach to overcome resistance to MKL1/MRTF-A inhibitors. Based on the known resistance mechanisms, combining the MKL1/MRTF-A inhibitor with an inhibitor of the Hedgehog pathway (e.g., a SMO or GLI1 inhibitor) could be effective. This dual-targeting strategy would block both the primary pathway and the compensatory bypass pathway, potentially re-sensitizing the resistant cells to treatment.
Troubleshooting Guides
Problem: Increased IC50 value of MKL1/MRTF-A inhibitor in your cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or MTS assay) to confirm the shift in the IC50 value compared to the parental cell line.
-
Investigate Bypass Pathways:
-
Assess MKL1-GLI1 Interaction: Perform co-immunoprecipitation (Co-IP) to determine if MKL1 is forming a complex with GLI1 in the resistant cells.
-
Analyze MKL1 Localization: Use cellular fractionation followed by Western blotting to assess the levels of MKL1 in the cytoplasm and nucleus of both sensitive and resistant cells. An increase in nuclear MKL1 in resistant cells could indicate a mechanism of resistance.
-
-
Combination Treatment: Test the efficacy of a combination therapy by treating the resistant cells with the MKL1/MRTF-A inhibitor and a Hedgehog pathway inhibitor.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Standardize Assay Conditions: Ensure consistent cell seeding density, treatment duration, and assay readout procedures.
-
Data Presentation
Table 1: Comparative IC50 Values of MKL1/MRTF-A Pathway Inhibitors in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Melanoma (Parental) | CCG-258208 | 1.5 | - |
| Melanoma (Resistant) | CCG-258208 | 15.0 | 10 |
| Basal Cell Carcinoma (Parental) | CCG-1423 | 2.0 | - |
| Basal Cell Carcinoma (Resistant) | CCG-1423 | 25.0 | 12.5 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the MKL1/MRTF-A inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[4]
Nuclear and Cytoplasmic Fractionation for Western Blot
-
Cell Harvesting: Harvest approximately 5 x 10⁶ cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors). Incubate on ice for 15 minutes.
-
Cell Disruption: Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Nuclear Pelleting: Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Western Blot: Determine the protein concentration of both fractions and proceed with standard Western blot protocol to detect MKL1. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.[5]
Co-Immunoprecipitation (Co-IP) of MKL1 and GLI1
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against MKL1 and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted proteins by Western blotting using antibodies against both MKL1 and GLI1.[6][7]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2 Cell viability assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG258208 and GRK2 Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). It is derived from paroxetine (B1678475) and has a reported half-maximal inhibitory concentration (IC50) of 30 nM for GRK2.[1][2] It exhibits high selectivity for GRK2 over other kinases such as GRK1 and GRK5.[2]
Q2: What is the primary role of GRK2 in cellular signaling?
A2: GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouples the receptor from its G protein, leading to signal termination. GRK2 can also be involved in other signaling pathways independent of GPCRs.
Q3: Is this compound soluble in aqueous buffers?
A3: The hydrochloride salt of this compound generally has better water solubility and stability compared to the free base.[2] For in vitro assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is important to be aware of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To ensure the stability of the compound, it is recommended to store it in sealed containers, protected from moisture.[1]
Troubleshooting Guide for this compound Inhibition of GRK2
If you are not observing the expected inhibition of GRK2 with this compound in your experiments, please consult the following troubleshooting guide.
Problem 1: No or weak inhibition of GRK2 activity in an in vitro kinase assay.
Possible Cause 1: Incorrect Assay Conditions
The inhibitory activity of ATP-competitive inhibitors like this compound is highly sensitive to the concentration of ATP in the assay.
-
Troubleshooting Steps:
-
Verify ATP Concentration: The reported IC50 of 30 nM for this compound was likely determined at a specific ATP concentration. If the ATP concentration in your assay is significantly higher than the Michaelis-Menten constant (Km) of GRK2 for ATP, the apparent potency of this compound will be reduced. Try performing the assay with a lower ATP concentration, ideally at or below the Km of GRK2 for ATP.
-
Optimize Substrate Concentration: Ensure that the concentration of the substrate (e.g., tubulin or a peptide substrate) is optimal. Substrate concentrations that are too high or too low can affect the kinetics of the reaction and the apparent inhibitor potency.
-
Check Buffer Components: Review the components of your kinase assay buffer. Ensure the pH, salt concentration, and necessary co-factors (like MgCl2) are optimal for GRK2 activity.
-
Possible Cause 2: Compound Instability or Precipitation
This compound may have limited solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay wells for any signs of compound precipitation.
-
Solubility Test: Perform a solubility test of this compound in your final assay buffer.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a DMSO stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Sonication: If you suspect solubility issues during the preparation of working solutions, gentle heating and/or sonication may help in dissolving the compound.[1]
-
Possible Cause 3: Inactive Compound
The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and its stock solutions have been stored correctly, as recommended by the supplier.
-
Use a Fresh Aliquot: If possible, use a fresh, unopened vial of this compound to rule out degradation of your current stock.
-
Possible Cause 4: Inactive Enzyme or Substrate
The GRK2 enzyme or the substrate may not be active.
-
Troubleshooting Steps:
-
Enzyme Activity Check: Perform a control experiment without any inhibitor to ensure that the GRK2 enzyme is active and can phosphorylate the substrate.
-
Use a Control Inhibitor: Include a known, well-characterized GRK2 inhibitor in your experiment as a positive control for inhibition.
-
Substrate Quality: Ensure the substrate is of high quality and has not degraded.
-
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Pipetting Errors
Inaccurate or inconsistent pipetting can lead to significant variability in results.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.
-
Use Master Mixes: Prepare master mixes of reagents (buffer, ATP, substrate) to minimize well-to-well variability.
-
Possible Cause 2: Edge Effects in Microplates
Wells on the outer edges of a microplate are more prone to evaporation, which can alter the concentration of reagents.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of the microplate for your experimental samples. Fill them with buffer or media to create a humidity barrier.
-
Use Plate Sealers: Use high-quality plate sealers to minimize evaporation during incubation.
-
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against GRK2 and other selected kinases.
| Kinase | IC50 | Selectivity (fold vs GRK2) |
| GRK2 | 30 nM | 1 |
| GRK5 | 7.09 µM | ~236 |
| GRK1 | 87.3 µM | ~2910 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: In Vitro GRK2 Kinase Assay (Non-Radioactive, Luminescence-based)
This protocol is designed to measure the activity of GRK2 by quantifying the amount of ATP remaining in the reaction using a commercially available luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human GRK2
-
Tubulin (as substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (kinase assay buffer with the same final DMSO concentration).
-
Add 10 µL of a solution containing GRK2 and tubulin in kinase assay buffer. The final concentration of GRK2 and tubulin should be optimized for your specific assay conditions.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km of GRK2 for ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then measured by a luciferase reaction.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of GRK2 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified GRK2 signaling pathway at the plasma membrane.
Caption: General workflow for an in vitro GRK2 kinase inhibition assay.
References
Validation & Comparative
A Comparative Analysis of CCG258208 and Paroxetine as GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target, particularly in the context of heart failure where its upregulation leads to maladaptive signaling.[1][2][3][4] This guide provides a detailed comparison of two notable GRK2 inhibitors: paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) later identified as a direct GRK2 inhibitor, and CCG258208, a potent and selective inhibitor developed from the paroxetine scaffold.[5] This comparison is intended to aid researchers in selecting the appropriate tool compound for their studies and to provide a framework for the development of novel GRK2-targeted therapeutics.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target kinase over other kinases). The following table summarizes the key quantitative data for this compound and paroxetine.
| Parameter | This compound | Paroxetine | Source |
| GRK2 IC50 | 30 nM | ~30 µM (in cells) | |
| Selectivity over GRK1 | >2500-fold | ~50-60-fold | |
| Selectivity over GRK5 | ~230-fold | ~50-60-fold | |
| Selectivity over PKA | >2500-fold | Not specified | |
| Selectivity over ROCK1 | >2500-fold | Not specified |
Key Insights:
-
Potency: this compound is significantly more potent than paroxetine in inhibiting GRK2, with an IC50 value in the nanomolar range compared to the micromolar range for paroxetine's cellular activity. A newer analog, CCG258747, demonstrates even greater potency with an IC50 of 18 nM.
-
Selectivity: this compound exhibits substantially higher selectivity for GRK2 over other kinases, including other GRK family members like GRK1 and GRK5, as well as unrelated kinases such as PKA and ROCK1. This high selectivity minimizes the potential for off-target effects, making it a more precise tool for studying GRK2 function.
-
Therapeutic Potential: The improved potency and selectivity of this compound, coupled with favorable pharmacokinetic properties such as limited brain distribution, highlight its potential as a lead compound for developing heart failure therapeutics. Studies have shown that this compound can reverse cardiac dysfunction and remodeling after myocardial infarction in animal models.
Mechanism of Action and Structural Basis of Inhibition
Both paroxetine and its analog this compound act as direct inhibitors of GRK2 by binding to the ATP-binding site within the kinase domain. Crystallographic studies of the GRK2-paroxetine complex reveal that paroxetine stabilizes a unique conformation of the kinase domain, with a regulatory loop forming part of the inhibitor binding site. The structure-based design of this compound from the paroxetine scaffold aimed to optimize interactions within this active site, leading to its enhanced potency and selectivity.
Signaling Pathway and Experimental Workflow
To understand the context of GRK2 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for inhibitor validation.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
Caption: General experimental workflow for screening and validating GRK2 inhibitors.
Experimental Protocols
A detailed experimental protocol is essential for replicating and building upon existing research. Below is a synthesized protocol for a typical in vitro GRK2 kinase inhibition assay.
In Vitro GRK2 Kinase Activity Assay (Radiometric)
This protocol is a generalized procedure based on common practices in the field and does not represent the exact protocol from any single cited source.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or paroxetine) against purified GRK2.
2. Materials:
-
Purified, active GRK2 enzyme.
-
GRK2 substrate (e.g., purified rhodopsin or a peptide substrate like RRREEEEESAAA).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1% CHAPS.
-
Test compounds (this compound, paroxetine) dissolved in DMSO at various concentrations.
-
ATP solution.
-
Phosphocellulose paper or membrane.
-
Wash Buffer: 75 mM phosphoric acid.
-
Scintillation counter and scintillation fluid.
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, the GRK2 substrate, and the purified GRK2 enzyme.
-
Add the test compound at a range of final concentrations (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration of ATP typically at or below the Km for GRK2).
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Both this compound and paroxetine are valuable tools for studying the physiological and pathological roles of GRK2. Paroxetine, as the parent compound, provided the initial breakthrough in identifying a druggable pocket on GRK2. However, for researchers requiring high potency and selectivity to minimize confounding off-target effects, particularly those related to serotonin reuptake, this compound represents a superior chemical probe. Its development showcases the power of structure-based drug design in optimizing a known scaffold to produce a highly effective and selective inhibitor with significant therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into GRK2 and the development of next-generation therapeutics for heart failure and other GRK2-implicated diseases.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction. [vivo.weill.cornell.edu]
- 3. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective GRK2 Inhibitors in Preclinical Heart Failure Models: CCG258208 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG258208, with other selective GRK2 inhibitors investigated in preclinical models of heart failure. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of these compounds.
Introduction to GRK2 Inhibition in Heart Failure
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors (β-ARs). In heart failure, chronic sympathetic nervous system activation leads to an upregulation of GRK2 in cardiomyocytes.[1][2] This increased GRK2 activity results in β-AR desensitization and downregulation, blunting the heart's response to catecholamines and contributing to progressive cardiac dysfunction.[2] Consequently, selective inhibition of GRK2 has emerged as a promising therapeutic strategy to restore β-AR signaling and improve cardiac function in heart failure.[3]
This guide focuses on the comparative efficacy of this compound, a potent and selective GRK2 inhibitor, against other notable inhibitors in preclinical heart failure models.
Comparative Efficacy of Selective GRK2 Inhibitors
The following tables summarize the quantitative data from key preclinical studies evaluating the effects of this compound and other selective GRK2 inhibitors on cardiac function in mouse models of heart failure. The most common model is post-myocardial infarction (MI), which recapitulates many aspects of clinical heart failure with reduced ejection fraction.
Table 1: Effects of GRK2 Inhibitors on Cardiac Function in Post-Myocardial Infarction (MI) Mouse Models
| Inhibitor | Dose | Administration Route | Duration of Treatment | Change in Left Ventricular Ejection Fraction (LVEF) | Change in Fractional Shortening (FS) | Change in Left Ventricular Internal Diameter in Systole (LVIDs) | Reference |
| This compound | 2 mg/kg/day | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | ↑ from ~35% to ~45% | ↑ from ~17% to ~23% | ↓ (Improved) | [1] |
| Paroxetine (B1678475) | 5 mg/kg/day | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | ↑ from ~35% to ~45% | ↑ from ~17% to ~23% | ↓ (Improved) | |
| Vehicle Control | N/A | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | No significant change (~35%) | No significant change (~17%) | ↑ (Worsened) |
Table 2: Effects of GRK2 Inhibitors on Cardiac Remodeling in Post-Myocardial Infarction (MI) Mouse Models
| Inhibitor | Dose | Administration Route | Duration of Treatment | Change in Heart Weight to Body Weight Ratio (HW/BW) | Change in Lung Weight to Body Weight Ratio (LW/BW) | Change in Fibrosis | Reference |
| This compound | 2 mg/kg/day | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | ↓ (Reduced hypertrophy) | ↓ (Reduced congestion) | ↓ (Reduced scarring) | |
| Paroxetine | 5 mg/kg/day | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | ↓ (Reduced hypertrophy) | ↓ (Reduced congestion) | ↓ (Reduced scarring) | |
| Vehicle Control | N/A | Subcutaneous osmotic pump | 4 weeks (starting 2 weeks post-MI) | ↑ (Increased hypertrophy) | ↑ (Increased congestion) | No significant change |
Table 3: Comparison of Inhibitor Selectivity
| Inhibitor | GRK2 IC50 | Selectivity over GRK1 | Selectivity over GRK5 | Reference |
| This compound | 30 nM | >2500-fold | ~230-fold | |
| Paroxetine | ~5-10 µM | Lower selectivity | Lower selectivity | |
| GSK180736A | 770 nM | >100-fold | >100-fold |
Detailed Experimental Protocols
Post-Myocardial Infarction (MI) Mouse Model
This is a widely used model to induce heart failure with reduced ejection fraction.
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Surgical Procedure:
-
Anesthesia is induced and maintained with isoflurane.
-
The mouse is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Post-Operative Care: Analgesics are administered for pain management. The animals are closely monitored for the first 24 hours.
-
Heart Failure Development: Significant left ventricular dysfunction and remodeling typically develop within 2 weeks post-MI.
Drug Administration
-
This compound and Paroxetine: These inhibitors are often administered via subcutaneously implanted osmotic mini-pumps for continuous delivery over a period of several weeks, typically starting 2 weeks after MI surgery. This method ensures stable plasma concentrations of the drug.
-
Vehicle Control: A vehicle solution (e.g., DMSO in water) is administered using the same method as the active compounds.
Echocardiography
-
Procedure: Transthoracic echocardiography is performed on anesthetized mice at baseline (before MI), 2 weeks post-MI (before treatment), and at various time points during the treatment period.
-
Measurements: M-mode and two-dimensional images are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). These measurements are then used to calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS), which are key indicators of cardiac systolic function.
Signaling Pathways and Experimental Workflow
GRK2 Signaling Pathway in Heart Failure
The following diagram illustrates the central role of GRK2 in the pathophysiology of heart failure.
Caption: GRK2 signaling cascade in heart failure.
Experimental Workflow for Evaluating GRK2 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel GRK2 inhibitor in a mouse model of heart failure.
Caption: Preclinical evaluation workflow for GRK2 inhibitors.
Discussion and Future Directions
The preclinical data presented in this guide demonstrate that selective GRK2 inhibition is a viable therapeutic strategy for heart failure. This compound, a paroxetine derivative, shows significant promise with high potency and selectivity for GRK2. In post-myocardial infarction mouse models, this compound improves cardiac function and attenuates adverse remodeling to a similar extent as paroxetine, but at a lower dose. This suggests that this compound may have a more favorable therapeutic window.
Paroxetine, while effective in preclinical models, has known centrally-mediated side effects due to its primary indication as a selective serotonin (B10506) reuptake inhibitor. The development of compounds like this compound, which are designed to have limited brain penetration, is a critical step towards a clinically translatable GRK2 inhibitor for heart failure.
Other inhibitors such as M119 and gallein, which disrupt the interaction between GRK2 and Gβγ, have also shown efficacy in preclinical models. However, more comprehensive quantitative data are needed for a direct comparison with active-site inhibitors like this compound. The potential of GSK180736A in heart failure remains to be fully elucidated through in vivo studies.
Future research should focus on long-term efficacy and safety studies of these novel GRK2 inhibitors in large animal models of heart failure, which more closely mimic human physiology. Furthermore, exploring the therapeutic potential of GRK2 inhibition in heart failure with preserved ejection fraction (HFpEF) is a critical area for future investigation. The continued development of highly selective and potent GRK2 inhibitors like this compound holds significant promise for a new class of heart failure therapeutics.
References
- 1. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCG258208's Efficacy in Diverse Animal Models of Heart Failure
A Comparative Guide for Researchers
CCG258208, a novel and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, has demonstrated significant therapeutic potential in preclinical studies for the treatment of heart failure.[1][2][3] This guide provides a comprehensive comparison of this compound's effects across different animal models of heart failure, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application. The information is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for heart failure.
Mechanism of Action: Restoring Cardiac Signaling
In heart failure, GRK2 is upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) and subsequent impairment of cardiac function.[4][5][6] this compound acts by selectively inhibiting GRK2, thereby preventing the phosphorylation of β-ARs and restoring their sensitivity to catecholamines. This leads to improved cardiac contractility and function.[3]
Caption: Signaling pathway illustrating GRK2's role in heart failure and this compound's mechanism of action.
Comparative Efficacy in Murine Models of Heart Failure
This compound has been evaluated in two primary mouse models of heart failure: post-myocardial infarction (MI) and transverse aortic constriction (TAC). These models represent heart failure with reduced ejection fraction stemming from ischemic and pressure overload etiologies, respectively.
Post-Myocardial Infarction (MI) Model
In a post-MI model, this compound demonstrated a dose-dependent improvement in cardiac function.[6] Treatment was initiated two weeks after MI and continued for four weeks.
Table 1: Effects of this compound in Post-MI Mouse Model
| Treatment Group | Dose (mg/kg/day) | Ejection Fraction (%) | Fractional Shortening (%) | Heart Weight/Body Weight (mg/g) |
| Sham | - | 75 ± 3 | 40 ± 2 | 4.5 ± 0.2 |
| Vehicle | - | 30 ± 2 | 15 ± 1 | 6.8 ± 0.3 |
| This compound (Low) | 0.1 | 32 ± 3 | 16 ± 2 | 6.5 ± 0.4 |
| This compound (Medium) | 0.5 | 45 ± 4 | 22 ± 3 | 5.8 ± 0.3 |
| This compound (High) | 2 | 55 ± 5 | 28 ± 4 | 5.2 ± 0.2 |
| Paroxetine | 5 | 53 ± 4 | 27 ± 3 | 5.4 ± 0.3* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Transverse Aortic Constriction (TAC) Model
In the TAC model, which induces pressure overload hypertrophy leading to heart failure, this compound also showed significant therapeutic effects, reducing adverse cardiac remodeling.
Table 2: Effects of this compound in TAC Mouse Model
| Treatment Group | Dose (mg/kg/day) | Left Ventricular Mass (mg) | Cardiomyocyte Size (μm²) |
| Sham | - | 80 ± 5 | 250 ± 20 |
| Vehicle | - | 150 ± 10 | 550 ± 40 |
| This compound | 2 | 110 ± 8 | 350 ± 30 |
| Fluoxetine (B1211875) | 5 | 145 ± 12 | 530 ± 35 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Efficacy in a Large Animal Model: Mini-Swine with Ischemic Heart Failure
To assess its translational potential, this compound was evaluated in a chronic mini-swine model of ischemic heart failure. Acute administration of this compound enhanced the inotropic response to dobutamine (B195870), a β-AR agonist, demonstrating its ability to resensitize β-adrenergic signaling in a large animal model.[2]
Table 3: Enhanced Dobutamine Response with this compound in Mini-Swine HF Model
| Treatment | Change in Left Ventricular Systolic Pressure with Dobutamine (mmHg) | Inotropic Reserve (% increase in +dP/dt_max) |
| Pre-CCG258208 | 25 ± 4 | 80 ± 10 |
| Post-CCG258208 (2 mg/kg) | 45 ± 6 | 150 ± 15 |
| Fluoxetine (5 mg/kg) | 28 ± 5 | 85 ± 12 |
*p < 0.05 compared to pre-treatment. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Caption: Experimental workflows for murine and mini-swine heart failure models.
Murine Post-Myocardial Infarction Model
-
Animal Model: Adult male C57BL/6 mice.
-
MI Induction: Ligation of the left anterior descending (LAD) coronary artery to induce a myocardial infarction.[5]
-
Post-Operative Care: Standard post-operative care, including analgesics.
-
Treatment Initiation: Two weeks post-MI, mice were randomly assigned to treatment groups.
-
Drug Administration: Drugs were administered daily for four weeks via oral gavage or subcutaneous osmotic mini-pumps.[5]
-
Echocardiography: Transthoracic echocardiography was performed at baseline and at the end of the treatment period to assess cardiac function (ejection fraction, fractional shortening).
-
Histological Analysis: Hearts were harvested, weighed, and processed for histological analysis to measure infarct size, fibrosis, and cardiomyocyte hypertrophy.
Murine Transverse Aortic Constriction Model
-
Animal Model: Adult male C57BL/6 mice.
-
TAC Procedure: A surgical constriction was placed around the transverse aorta between the innominate and left common carotid arteries to induce pressure overload.[7][8][9]
-
Post-Operative Care: Standard post-operative care.
-
Treatment Initiation: Treatment was initiated at a time point when cardiac hypertrophy has progressed to dysfunction (e.g., 4-6 weeks post-TAC).
-
Drug Administration: Daily administration of this compound or vehicle for a specified duration.
-
Functional and Morphological Analysis: Echocardiography and histological analysis were performed as described for the post-MI model.
Mini-Swine Ischemic Heart Failure Model
-
Animal Model: Göttingen mini-swine.[6]
-
HF Induction: Myocardial infarction was induced by occlusion of a coronary artery.[2]
-
Chronic HF Development: Animals were allowed to recover and develop chronic heart failure over a period of three months.[2]
-
Hemodynamic Assessment: A catheter was placed to measure left ventricular pressure and other hemodynamic parameters.
-
Dobutamine Challenge: A baseline dobutamine challenge was performed to assess inotropic reserve.[2]
-
Drug Administration: A bolus of this compound or fluoxetine was administered intravenously.[2]
-
Second Dobutamine Challenge: The dobutamine challenge was repeated to evaluate the change in inotropic response after drug administration.[2]
Conclusion
The cross-validation of this compound's effects in multiple, clinically relevant animal models provides strong evidence for its potential as a novel therapeutic for heart failure. Its consistent efficacy in improving cardiac function and attenuating adverse remodeling in both ischemic and pressure-overload induced heart failure in rodents, coupled with its ability to enhance β-adrenergic responsiveness in a large animal model, underscores its promise. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising GRK2 inhibitor.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hfsa.org [hfsa.org]
- 5. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mmpc.org [mmpc.org]
Head-to-head comparison of CCG258208 and CCG258747
Head-to-Head Comparison: CCG258208 vs. CCG258747
A Guide for Researchers in Cellular Signaling and Drug Development
This guide provides a comprehensive, data-driven comparison of two potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitors: this compound and CCG258747. Both compounds, developed from a paroxetine (B1678475) scaffold, are valuable tools for investigating cellular signaling pathways and hold potential for therapeutic development in areas such as heart failure and allergic diseases.
Introduction and Mechanism of Action
This compound and CCG258747 are small molecule inhibitors targeting GRK2, a key enzyme in the regulation of G protein-coupled receptors (GPCRs).[1][2] In many pathological states, such as heart failure, GRK2 is upregulated, leading to excessive GPCR desensitization and diminished cellular responsiveness.[3] By inhibiting GRK2, these compounds prevent the phosphorylation of agonist-bound GPCRs, thereby blocking the recruitment of β-arrestin and subsequent receptor internalization.[2][4] This action restores the receptor's ability to signal through G proteins, offering a promising therapeutic strategy. Both compounds have been shown to effectively block the internalization of the µ-opioid receptor (MOR) and attenuate IgE-mediated anaphylaxis by inhibiting GRK2 and FcεRI signaling.[2][5][6]
Performance Comparison: Potency and Selectivity
Both compounds exhibit nanomolar potency against GRK2. CCG258747 is slightly more potent, with an IC50 of 18 nM compared to 30 nM for this compound.[6] However, selectivity profiles differ. This compound shows higher selectivity over GRK5 (230-fold), while CCG258747 has superior selectivity against GRK1 (518-fold).[1][6] Both compounds are highly selective against PKA and ROCK1.
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | This compound IC50 | CCG258747 IC50 | Fold Selectivity (this compound) | Fold Selectivity (CCG258747) |
|---|---|---|---|---|
| GRK2 | 30 nM[1][7] | 18 nM[2][6] | 1x | 1x |
| GRK1 | 87.3 µM[1][7] | 9.3 µM[6] | >2500x | 518x |
| GRK5 | 7.09 µM[1][7] | 1.5 µM[6] | 230x | 83x |
| PKA | >100 µM[6] | >100 µM[6] | >2500x | >5500x |
| ROCK1 | >10 µM (% inh.)[6] | >10 µM (% inh.)[6] | >2500x | >550x |
In Vitro Cellular Activity
In cell-based assays, both molecules effectively penetrate the cell membrane and inhibit intracellular GRK2 activity. A key study demonstrated that in blocking µ-opioid receptor (MOR) internalization in HEK293 and U2OS cells, CCG258747 was the most effective, followed by this compound.[6] This suggests superior cell permeability or intracellular target engagement for CCG258747 in this context.
Both compounds also inhibit FcϵRI-mediated calcium mobilization and degranulation in rat basophilic leukemia (RBL-2H3) cells and primary mouse lung mast cells (LMCs).[5] Interestingly, while their inhibitory profiles were similar in RBL-2H3 cells, CCG258747 showed slightly stronger inhibition in primary LMCs.[5] It is important to note that both compounds can also activate mast cells through the off-target receptor MRGPRX2.[5][8]
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice reveal that both compounds are suitable for in vivo use, maintaining plasma concentrations above their respective GRK2 IC50 values for at least seven hours after a single 10 mg/kg intraperitoneal (IP) injection.[1][6] this compound demonstrated a higher plasma concentration at 30 minutes post-injection and a larger overall exposure (Area Under the Curve, AUC) compared to CCG258747.[6] For studies requiring higher initial plasma levels and sustained exposure, this compound may be preferable.
Table 2: Mouse Pharmacokinetic Parameters (Single 10 mg/kg IP Dose)
| Compound | Cmax (30 min) | AUC (0-7h) | Duration Above IC50 | Reference |
|---|---|---|---|---|
| This compound | 2710 nM | 5970 hr*nM | > 7 hours | [6] |
| CCG258747 | 1520 nM | 4970 hr*nM | > 7 hours |[6] |
Summary and Recommendations
-
CCG258747 offers higher potency for GRK2 inhibition and was found to be more effective in a cell-based receptor internalization assay, potentially due to better cell permeability.[6] It is an excellent choice for in vitro studies requiring maximal GRK2 inhibition.
-
This compound exhibits a more favorable in vivo pharmacokinetic profile with higher plasma concentration and overall exposure in mice.[6] It has been validated in animal models of heart failure and may be the superior candidate for in vivo efficacy studies, particularly those involving cardiovascular research.[3][9]
The choice between these two inhibitors should be guided by the specific experimental context, considering the trade-offs between in vitro potency and in vivo pharmacokinetics.
Experimental Protocols
Protocol 1: In Vitro GRK2 Kinase Inhibition Assay
This protocol determines the concentration of an inhibitor required to block 50% of GRK2 activity (IC50).
Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound or CCG258747 in DMSO, then dilute further in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Reaction Setup: In a 384-well plate, add the kinase reaction mixture containing recombinant GRK2 enzyme, a suitable substrate (e.g., rhodopsin-derived peptide), and ATP.
-
Initiation: Add the diluted inhibitor to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Detection: Terminate the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by measuring luminescence.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: µ-Opioid Receptor (MOR) Internalization Assay
This cell-based assay measures the ability of an inhibitor to block agonist-induced receptor internalization.
Methodology:
-
Cell Culture: Plate HEK293 or U2OS cells stably expressing a fluorescently-tagged MOR (e.g., MOR-eGFP) onto glass-bottom plates. Allow cells to reach 70-80% confluency.
-
Inhibitor Pre-incubation: Wash the cells with serum-free media. Add media containing the desired concentration of this compound, CCG258747 (e.g., 20 µM), or vehicle control (DMSO). Incubate for 10-20 minutes at 37°C.[2][10]
-
Agonist Stimulation: Add a MOR agonist (e.g., 1 µM DAMGO) to the wells to induce receptor internalization. Incubate for 30-60 minutes at 37°C.
-
Fixation and Staining: Wash cells with ice-cold PBS to stop internalization. Fix the cells with 4% paraformaldehyde. If required, stain nuclei with a fluorescent dye like DAPI.
-
Imaging: Acquire images using a high-content imager or confocal microscope. Capture the fluorescence from the MOR-eGFP and DAPI channels.
-
Data Analysis: Quantify receptor internalization using image analysis software. Measure the ratio of intracellular fluorescence intensity to plasma membrane fluorescence. A decrease in this ratio in inhibitor-treated cells compared to agonist-only treated cells indicates successful inhibition of internalization.
Protocol 3: Mouse Pharmacokinetic (PK) Study
This protocol outlines a procedure to determine the plasma concentration of the inhibitors over time in mice.
Methodology:
-
Animal Dosing: Administer a single 10 mg/kg dose of this compound or CCG258747, formulated in a suitable vehicle, via intraperitoneal (IP) injection to CD-1 mice.[6][11]
-
Blood Collection: At designated time points (e.g., 0.5, 1, 2, 4, 7 hours) post-injection, collect blood samples from a cohort of mice (typically 3 mice per time point). Blood can be collected via submandibular or retro-orbital bleed into heparinized tubes.[6]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Processing: Precipitate plasma proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant containing the drug.
-
Quantification: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the inhibitor. A standard curve with known concentrations of the compound is used for accurate measurement.
-
Data Analysis: Plot the mean plasma concentration at each time point versus time. Use this data to calculate key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).
References
- 1. Detecting degranulation via hexosaminidase assay [protocols.io]
- 2. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 7. abmgood.com [abmgood.com]
- 8. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 9. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRK2-dependent desensitization downstream of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
CCG258208 vs. Genetic GRK2 Knockdown: A Comparative Guide for Researchers
A critical evaluation of the advantages of the selective small molecule inhibitor CCG258208 over genetic knockdown for studying and targeting G protein-coupled receptor kinase 2 (GRK2) in research and drug development.
Executive Summary
G protein-coupled receptor kinase 2 (GRK2) has emerged as a significant therapeutic target, particularly in the context of heart failure.[1][2][3] While both the small molecule inhibitor this compound and genetic knockdown techniques allow for the investigation of GRK2 function, this guide provides a comprehensive comparison, highlighting the distinct advantages of a pharmacological approach with this compound. The available evidence strongly suggests that inhibiting GRK2 activity with a selective and potent molecule like this compound offers a more therapeutically relevant and nuanced approach compared to the potentially confounding and detrimental effects of genetic GRK2 depletion.[4][5]
Overview of GRK2 and its Role in Disease
GRK2 is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.[6] In pathological conditions such as heart failure, GRK2 is often upregulated, leading to diminished receptor signaling and contributing to disease progression.[2][3] Consequently, inhibiting GRK2 has been identified as a promising therapeutic strategy to restore normal receptor function.[3][6][7]
Comparative Analysis: this compound vs. Genetic GRK2 Knockdown
This section details the key differences between using the pharmacological inhibitor this compound and employing genetic methods (e.g., shRNA) to reduce GRK2 levels.
Mechanism of Action
-
This compound: A potent and selective small molecule inhibitor that targets the kinase activity of GRK2.[8] It functions by binding to the active site of the enzyme, preventing it from phosphorylating its target receptors. This allows for the modulation of GRK2 activity in a dose-dependent and reversible manner.
-
Genetic GRK2 Knockdown: This approach, typically using short hairpin RNA (shRNA), aims to reduce the overall expression of the GRK2 protein.[4][5] This leads to a systemic and long-term reduction in GRK2 levels.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and the reported consequences of genetic GRK2 knockdown. It is important to note that these data are compiled from separate studies, as direct head-to-head comparative studies are limited.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Reference |
| GRK2 IC50 | 30 nM | [8] |
| Selectivity over GRK5 | 230-fold | [8] |
| Selectivity over GRK1 | >2500-fold | [8] |
| Selectivity over PKA | >2500-fold | [8] |
| Selectivity over ROCK1 | >2500-fold | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Heart Failure
| Parameter | Treatment Group | Outcome | Reference |
| Cardiac Function | This compound (post-myocardial infarction) | Preserved contractility, reduced pathological remodeling | [7] |
| Infarct Size | This compound (post-myocardial infarction) | Reduced infarct size | [7] |
| Functional Deterioration | This compound (post-pressure overload) | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis | [7] |
Table 3: Phenotypes Observed in Genetic GRK2 Knockdown Mouse Models
| Phenotype | Model | Details | Reference |
| Hypertension | shRNA-mediated GRK2 knockdown | Spontaneous development of hypertension between 8-12 weeks of age | [4][5] |
| Altered Vascular Reactivity | shRNA-mediated GRK2 knockdown | Enhanced Gαq/11 signaling, shifting the balance towards vasoconstriction | [4][5] |
| Kidney Abnormalities | shRNA-mediated GRK2 knockdown | Reduced kidney size, impaired glomerular filtration, and glomerular damage | [9][10] |
Key Advantages of this compound
Based on the available data, this compound presents several significant advantages over genetic GRK2 knockdown for both basic research and therapeutic development.
-
Therapeutic Relevance: The primary advantage lies in targeting GRK2 activity rather than its expression.[4][5] Studies with genetic knockdown models have revealed that a global reduction in GRK2 protein can lead to detrimental off-target effects, such as hypertension and kidney damage.[4][5][9][10] This suggests that the complete absence or significant reduction of the GRK2 protein, which can act as a scaffolding protein, disrupts normal physiological processes. In contrast, this compound allows for the specific inhibition of GRK2's kinase function, which is upregulated in disease states, without eliminating the protein itself. This targeted approach is more aligned with a viable therapeutic strategy.
-
Dose-Dependent and Reversible Control: Pharmacological inhibition with this compound offers precise control over the extent and duration of GRK2 inhibition. This allows researchers to study the dose-dependent effects of GRK2 inhibition and to reverse its effects, which is not possible with genetic knockdown models.
-
Temporal Control: this compound can be administered at specific time points in a disease model, enabling the investigation of GRK2's role in different stages of disease progression. Genetic knockdown, being constitutive, does not offer this level of temporal flexibility.
-
High Selectivity: this compound has been shown to be highly selective for GRK2 over other kinases, minimizing the potential for off-target effects that could confound experimental results.[8][11] While genetic knockdown is specific to the targeted gene, it can lead to unforeseen compensatory mechanisms and developmental issues.
-
Favorable Pharmacokinetics: Pharmacokinetic studies have shown that this compound distributes to the heart and liver but has low penetration across the blood-brain barrier.[7] This is a crucial property for a heart failure therapeutic, minimizing the risk of central nervous system side effects.
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Heart Failure
-
Animal Model: Myocardial infarction (MI) induced in mice.
-
Treatment Protocol: Treatment with this compound initiated 2 weeks post-MI.
-
Dosage: Administered in a dose-dependent manner.
-
Route of Administration: Intraperitoneal injection.
-
Duration: 4 weeks of treatment.
-
Outcome Measures: Assessment of cardiac contractility, pathological remodeling, and infarct size.[7]
Generation and Analysis of GRK2 Knockdown Mice
-
Method: Ubiquitous knockdown of GRK2 protein expression using a small hairpin interfering RNA (shRNA).
-
Animal Model: Transgenic mice expressing the mGRK2-shRNA.
-
Analysis:
-
Blood Pressure Measurement: Non-invasive tail-cuff blood pressure system used to record blood pressure and heart rate at various ages.[4]
-
Vascular Reactivity Studies: Assessment of vascular smooth muscle cell signaling and responses to vasoconstrictors and vasodilators.[4]
-
Kidney Function Analysis: Evaluation of kidney morphology, glomerular filtration rate, and markers of kidney damage.[9][10]
-
Signaling Pathways and Experimental Workflows
GRK2 Signaling Pathway in GPCR Desensitization
References
- 1. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2 Targeted Knock-down Results in Spontaneous Hypertension, and Altered Vascular GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRK2 targeted knock-down results in spontaneous hypertension, and altered vascular GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GRK2 knockdown in mice exacerbates kidney injury and alters renal mechanisms of blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CCG258208 in Attenuating Cardiac Dysfunction: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the reported cardioprotective effects of CCG258208, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This document synthesizes available preclinical data, details experimental methodologies, and contextualizes the compound's performance against its parent compound, paroxetine (B1678475), and other relevant controls.
Executive Summary
This compound has demonstrated significant promise in preclinical models of heart failure by mitigating adverse cardiac remodeling and improving cardiac function.[1][2] Developed from the paroxetine scaffold, this compound exhibits a 50-fold higher selectivity for GRK2 with a 100-fold lower dose requirement compared to its parent compound.[1][2] The primary mechanism of action involves the inhibition of GRK2, a key regulator of G protein-coupled receptor signaling, which is upregulated in heart failure. By inhibiting GRK2, this compound is believed to restore β-adrenergic receptor (β-AR) sensitivity, thereby enhancing cardiac contractility.[1][3]
It is important to note that the in-vivo cardioprotective effects of this compound have, to date, been primarily documented by a single research group. Independent, peer-reviewed validation of these findings in animal models of heart failure is not yet available in the published literature. Therefore, while the initial results are promising, the reproducibility of these effects by other laboratories remains to be established.
Mechanism of Action: GRK2 Inhibition
In heart failure, chronic stimulation of the β-ARs leads to an upregulation of GRK2. GRK2 phosphorylates the activated receptors, leading to their desensitization and internalization, which blunts the heart's ability to respond to adrenergic stimulation and impairs contractile function. This compound directly binds to and inhibits the catalytic activity of GRK2, preventing the phosphorylation of β-ARs and restoring their signaling capacity. This leads to improved cardiac performance.
Comparative In Vivo Efficacy
This compound has been evaluated in two primary mouse models of heart failure: myocardial infarction (MI) and transverse aortic constriction (TAC), which induces pressure overload. In these studies, this compound was compared with vehicle control, its parent compound paroxetine, and fluoxetine, another selective serotonin (B10506) reuptake inhibitor (SSRI) that does not inhibit GRK2.
Post-Myocardial Infarction Model
In a mouse model of heart failure induced by MI, this compound was administered at three different doses (0.1, 0.5, and 2 mg/kg/day). The high dose (2 mg/kg/day) demonstrated the most significant therapeutic effects, which were comparable to those of paroxetine (5 mg/kg/day).
| Parameter | Vehicle | This compound (0.1 mg/kg) | This compound (0.5 mg/kg) | This compound (2 mg/kg) | Paroxetine (5 mg/kg) |
| Ejection Fraction (%) | ~25 | No significant improvement | Improved vs. Vehicle | ~40 (Similar to Paroxetine) | ~40 |
| Fractional Shortening (%) | ~12 | No significant improvement | Improved vs. Vehicle | ~20 (Similar to Paroxetine) | ~20 |
| LV Inner Diameter (systole, mm) | Increased | No significant improvement | Reduced vs. Vehicle | Significantly Reduced | Significantly Reduced |
| Cardiac Fibrosis (%) | Increased | Not reported | Not reported | Significantly Reduced | Significantly Reduced |
| Cardiomyocyte Size (µm²) | Increased | Not reported | Not reported | Significantly Reduced | Significantly Reduced |
Note: The values presented are approximations based on graphical data from Roy, R. et al. JACC Basic Transl Sci 2024. For precise values, please refer to the original publication.
Pressure Overload (TAC) Model
In the TAC model, this compound (2 mg/kg/day) was shown to halt the deterioration of cardiac function and reduce pathological remodeling to a similar extent as paroxetine.
| Parameter | Fluoxetine (5 mg/kg) | This compound (2 mg/kg) | Paroxetine (5 mg/kg) |
| Ejection Fraction (%) | Declined | Preserved | Preserved |
| Fractional Shortening (%) | Declined | Preserved | Preserved |
| LV Mass (mg) | Increased | Increase Attenuated | Increase Attenuated |
| LV Inner Diameter (systole, mm) | Increased | Increase Attenuated | Increase Attenuated |
Note: The values presented are approximations based on graphical data from Roy, R. et al. JACC Basic Transl Sci 2024. For precise values, please refer to the original publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.
Experimental Workflow
Myocardial Infarction (MI) Model
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
The mouse is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
The chest and skin are closed in layers.
-
-
Post-operative Care: Analgesics are administered post-surgery to manage pain.
-
Treatment Initiation: Treatment with this compound or control compounds typically begins 2 weeks post-MI, a time point when heart failure is established.
Transverse Aortic Constriction (TAC) Model
-
Animal Model: Adult male C57BL/6 mice.
-
Anesthesia: Isoflurane anesthesia as described for the MI model.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea and carotid arteries.
-
The transverse aorta is isolated between the innominate and left carotid arteries.
-
A suture is tied around the aorta and a blunt needle (typically 27-gauge) to create a standardized constriction.
-
The needle is then removed, leaving a stenotic aorta.
-
The incision is closed.
-
-
Post-operative Care: Analgesics are provided.
-
Treatment Initiation: Treatment is often initiated 6 weeks post-TAC, once significant cardiac hypertrophy and dysfunction have developed.[4]
Echocardiography
-
Anesthesia: Mice are lightly anesthetized with isoflurane to maintain a heart rate of 400-500 bpm.
-
Imaging: A high-frequency ultrasound system with a linear-array transducer is used.
-
Views: Standard parasternal long-axis and short-axis views are acquired.
-
Measurements: M-mode images are used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Ejection fraction (EF) and fractional shortening (FS) are calculated from these dimensions.
Histological Analysis
-
Tissue Preparation: Hearts are arrested in diastole, excised, and fixed in formalin before being embedded in paraffin.
-
Staining:
-
Masson's Trichrome: Used to visualize and quantify fibrosis. Collagen stains blue, while healthy myocardium stains red.
-
Wheat Germ Agglutinin (WGA): A fluorescent stain used to outline cardiomyocytes and measure their cross-sectional area as an index of hypertrophy.
-
-
Quantification: Stained sections are imaged, and the percentage of fibrotic area or the average cardiomyocyte size is quantified using image analysis software.
Alternative Compounds
The primary alternative discussed in the context of this compound is its parent compound, paroxetine . While effective at inhibiting GRK2, paroxetine's clinical utility for heart failure is limited by its primary indication as an SSRI and its ability to cross the blood-brain barrier, which this compound is designed to avoid.[1][3] Other SSRIs like fluoxetine do not inhibit GRK2 and serve as a negative control in these studies.[1]
Other experimental GRK2 inhibitors have been developed, but direct comparative studies with this compound in heart failure models are not yet widely published.
Conclusion and Future Directions
This compound has demonstrated robust cardioprotective and therapeutic effects in multiple preclinical models of heart failure.[1][2] Its high potency and selectivity for GRK2, coupled with its lack of brain penetration, make it a promising candidate for further development. However, the current body of evidence for its in-vivo efficacy relies heavily on the findings of a single research group. Independent replication of these cardioprotective effects is a critical next step to validate this compound as a potential therapeutic agent for heart failure. Future studies should also aim to directly compare the efficacy and safety of this compound with current standard-of-care heart failure medications.
References
CCG258208: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CCG258208, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. Developed as a potential therapeutic for heart failure, this compound has demonstrated significant promise in preclinical studies.[1][2][3] This document summarizes key experimental data, outlines detailed protocols, and visually represents relevant biological pathways and workflows to offer an objective assessment of its performance against alternative compounds.
In Vitro Efficacy: Potency and Selectivity
This compound, a derivative of paroxetine, exhibits high potency and selectivity for GRK2.[1] In vitro assays have established its inhibitory concentration (IC50) and its specificity against other kinases, highlighting its targeted mechanism of action.
Table 1: In Vitro Kinase Inhibition Profile of this compound and Comparators
| Compound | Target | IC50 | Selectivity vs. GRK5 | Selectivity vs. GRK1 | Selectivity vs. PKA & ROCK1 |
| This compound | GRK2 | 30 nM [4][5] | 230-fold [4][5] | >2500-fold [4][5] | >2500-fold [4][5] |
| CCG258747 | GRK2 | 18 nM[6] | 83-fold[6] | 518-fold[6] | >5500-fold (PKA), >550-fold (ROCK1)[6] |
| Paroxetine | GRK2 | - | - | - | - |
Note: Paroxetine is the parent compound from which this compound was derived and serves as a key comparator. CCG258747 is another potent paroxetine-based GRK2 inhibitor.
In Vivo Efficacy: Preclinical Models of Heart Failure
The therapeutic potential of this compound has been evaluated in multiple animal models of heart failure, demonstrating its ability to improve cardiac function and mitigate pathological remodeling.
Table 2: In Vivo Efficacy of this compound in a Post-Myocardial Infarction (MI) Mouse Model [7]
| Treatment Group | Dose (mg/kg) | Change in Ejection Fraction (EF) | Change in Fractional Shortening (FS) | Effect on Left Ventricular (LV) Dilation |
| Vehicle | - | - | - | - |
| This compound | 0.1 | No significant benefit | No significant benefit | - |
| This compound | 0.5 | Improved cardiac function | Improved cardiac function | - |
| This compound | 2.0 | Increased to levels comparable to paroxetine | Increased to levels comparable to paroxetine | Reduced LV inner diameter at systole |
| Paroxetine | - | - | - | - |
Table 3: Additional In Vivo Effects of this compound
| Animal Model | Dosage | Key Findings |
| Post-MI Mice | 2 mg/kg (high dose) | Significantly lower heart weight to body weight ratio; markedly lower fibrosis and cellular hypertrophy.[7] |
| Post-Transverse Aortic Constriction (TAC) Mice | 2 mg/kg | Hearts were significantly smaller compared to fluoxetine-treated mice.[7] |
| Chronic Mini-Swine HF Model | - | Acute administration enhanced dobutamine (B195870) inotropic responses.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental design, the following diagrams have been generated.
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against GRK2 and other kinases.
-
Methodology: Kinase activity is measured using a radiometric filter binding assay.
-
Procedure:
-
Recombinant kinases (GRK2, GRK5, GRK1, PKA, ROCK1) are incubated with their respective substrates and [γ-³²P]ATP.
-
A range of concentrations of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the mixture is filtered through a phosphocellulose membrane to capture the phosphorylated substrate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.[6]
-
In Vivo Efficacy in Post-Myocardial Infarction Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of heart failure.
-
Animal Model: Myocardial infarction is surgically induced in mice.
-
Treatment:
-
Two weeks post-MI, mice are randomized into treatment groups.
-
This compound is administered, for example, via intraperitoneal (IP) injection at doses of 0.1, 0.5, and 2 mg/kg.[7]
-
The vehicle for this compound consists of a solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
A control group receives the vehicle alone.
-
-
Efficacy Evaluation:
-
Echocardiography: Left ventricular ejection fraction and fractional shortening are measured at baseline and at specified time points post-treatment to assess cardiac function.
-
Histology: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess fibrosis and cardiomyocyte hypertrophy.
-
Pharmacokinetics: Plasma samples are collected at various time points after a single IP administration (e.g., 10 mg/kg) to determine the drug's half-life and concentration profile.[5]
-
Alternatives and Competitors
While this compound shows significant promise, other GRK2 inhibitors and related compounds are also under investigation.
-
Paroxetine: The parent compound for this compound, it also inhibits GRK2 but is primarily known as a selective serotonin (B10506) reuptake inhibitor (SSRI), which can lead to off-target effects.[7] this compound was designed to minimize these effects.
-
CCG258747: A closely related analog of this compound with even greater potency for GRK2 in vitro.[6] Comparative in vivo studies are crucial to determine if this translates to superior therapeutic benefit.
-
Other GRK inhibitors: A variety of other small molecules targeting GRKs are in various stages of development, including CMPD101 and GSK180736A.[4][6]
Conclusion
This compound is a highly potent and selective GRK2 inhibitor with demonstrated efficacy in preclinical models of heart failure. Its ability to improve cardiac function and reduce adverse remodeling, coupled with a favorable pharmacokinetic profile that limits brain penetration, makes it a strong candidate for further development.[2] Future studies should focus on long-term safety and efficacy, as well as direct head-to-head comparisons with other emerging GRK2 inhibitors to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling CCG258208
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active molecules like CCG258208. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and selective GRK2 inhibitor. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potent nature of this compound, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat is recommended. - Ventilation: All weighing and aliquoting must be conducted within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles or a face shield should be worn, especially when there is a risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be performed in a chemical fume hood. |
| In Vitro and In Vivo Experiments | - Gloves: Nitrile gloves are mandatory. - Eye Protection: Safety glasses with side shields are required as a minimum. - Lab Coat: A standard laboratory coat should be worn. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final use in experiments.
Receiving and Storage:
Upon receiving this compound, immediately verify the integrity of the packaging. The powdered form of the compound should be stored at -20°C for up to three years.[1] If received in a solvent, it should be stored at -80°C for up to one year.[1]
Solution Preparation:
-
Designated Area: All manipulations of solid this compound and its concentrated solutions must be performed in a designated and clearly marked area within a certified chemical fume hood.
-
Weighing: When weighing the solid compound, wear the appropriate PPE as detailed in the table above to avoid inhalation of the powder.
-
Dissolution: Prepare stock solutions by dissolving the compound in a suitable solvent such as DMSO. For in vivo studies, further dilution with vehicles like corn oil may be necessary.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and tubes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [2][3]
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated puncture-proof sharps container.
Final Disposal:
All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3] Do not attempt to dispose of this material through regular trash or sewer systems.
By implementing these safety and handling protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you work with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
